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N,N-Diethyl-2-(piperazin-1-yl)acetamide Documentation Hub

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  • Product: N,N-Diethyl-2-(piperazin-1-yl)acetamide
  • CAS: 40004-14-6

Core Science & Biosynthesis

Foundational

Physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide Introduction N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine ring li...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Introduction

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine ring linked to a diethylacetamide group. The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including antimicrobial, antihypertensive, and anticancer agents[1]. The diethylacetamide functional group modulates the compound's polarity and hydrogen bonding capacity. Understanding the physicochemical properties of this molecule is fundamental for researchers in drug discovery and development, as these parameters directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for various formulation strategies.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide, outlines authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. N,N-Diethyl-2-(piperazin-1-yl)acetamide is identified by its unique CAS number, molecular formula, and structure.

  • IUPAC Name: N,N-diethyl-2-(piperazin-1-yl)acetamide[2]

  • CAS Number: 40004-14-6[2][3][4]

  • Molecular Formula: C10H21N3O[2][3]

  • Molecular Weight: 199.30 g/mol [3]

  • SMILES: CCNC(=O)CN1CCNCC1

The structure consists of a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at opposite positions. One nitrogen is substituted with an acetamide group, which itself is N,N-disubstituted with ethyl groups. The other nitrogen of the piperazine ring is secondary, retaining a hydrogen atom.

Core Physicochemical Properties

A summary of the core physicochemical data is essential for a quick assessment of the compound's behavior. The data below has been consolidated from various chemical suppliers and databases.

PropertyValue / DescriptionSource(s)
Appearance Likely a solid at room temperature.[5]
Purity Commercially available at ≥97% or ≥98%.[2][3]
Boiling Point Data not available. Expected to be high (>200 °C at atmospheric pressure) based on related structures.
Melting Point Data not available.
pKa (predicted) The compound has two basic centers (piperazine nitrogens). The pKa of the secondary amine is predicted to be around 9.0-9.8, while the pKa of the tertiary amine is predicted to be around 5.0-6.0, based on piperazine itself (pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8)[6][7]. A structurally similar compound, N,N-dimethyl-2-(piperazin-1-yl)acetamide, has a reported pKa of 8.98[8].
Solubility No quantitative data is publicly available. Piperazine is freely soluble in water[6]. The diethylacetamide moiety increases lipophilicity, likely resulting in moderate aqueous solubility. Expected to be soluble in organic solvents like methanol and chloroform[9].

Ionization (pKa) and Lipophilicity (LogP)

Acid-Base Properties (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its biological activity and ADMET properties. N,N-Diethyl-2-(piperazin-1-yl)acetamide is a diprotic base due to the two nitrogen atoms in the piperazine ring.

  • Primary Basic Center: The secondary amine (NH) in the piperazine ring is the more basic of the two nitrogens. Its pKa value dictates the pH at which it becomes protonated.

  • Secondary Basic Center: The tertiary amine, substituted with the acetamide group, is less basic due to the electron-withdrawing effect of the nearby carbonyl group.

At physiological pH, the more basic nitrogen will be predominantly protonated, rendering the molecule cationic. This charge significantly increases its aqueous solubility but can hinder its ability to cross biological membranes via passive diffusion.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity or "greasiness." It influences solubility, membrane permeability, and plasma protein binding. While no experimental LogP value is available for this specific compound, its structure suggests a balance between hydrophilic (piperazine ring, amide oxygen) and lipophilic (diethyl groups, hydrocarbon backbone) features. An accurate LogP value must be determined experimentally.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be robust and include validation steps. The following sections describe standard, reliable methods for determining key physicochemical parameters.

Protocol for pKa Determination via Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the identification of inflection points that correspond to the pKa values.

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C). This ensures the accuracy of all subsequent pH measurements.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of N,N-Diethyl-2-(piperazin-1-yl)acetamide and dissolve it in a known volume (e.g., 50 mL) of deionized, CO2-free water or a water/methanol co-solvent system if aqueous solubility is limited.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar. Begin stirring at a moderate, constant speed.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH after each addition, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The two pKa values will correspond to the pH at the half-equivalence points. Alternatively, calculate the first derivative (dpH/dV) and plot it against the titrant volume; the peaks in this plot represent the equivalence points.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

pKa_Determination_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis Calibrate Calibrate pH Meter (3-point calibration) PrepareSample Prepare Analyte Solution (Known concentration) Calibrate->PrepareSample Titrate Titrate with 0.1 M HCl (Record pH vs. Volume) PrepareSample->Titrate Plot Plot pH vs. Volume Titrate->Plot Derivative Calculate 1st Derivative (dpH/dV) Plot->Derivative Determine Determine pKa values (at half-equivalence points) Derivative->Determine Validate Validate (Triplicate runs, SD < 0.05) Determine->Validate Solubility_Workflow Start Add Excess Solid to Buffer (pH 7.4) Equilibrate Agitate at Constant Temp (24-48 hours) Start->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Sample Withdraw Supernatant Aliquot Separate->Sample Dilute Dilute Sample with Mobile Phase Sample->Dilute Analyze Quantify via Validated HPLC-UV Dilute->Analyze Result Calculate Solubility (e.g., mg/mL) Analyze->Result

Sources

Exploratory

N,N-Diethyl-2-(piperazin-1-yl)acetamide mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Diethyl-2-(piperazin-1-yl)acetamide: A Novel CNS Modulator Authored by a Senior Application Scientist Foreword: Charting the Unexplored Territory of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of N,N-Diethyl-2-(piperazin-1-yl)acetamide: A Novel CNS Modulator

Authored by a Senior Application Scientist

Foreword: Charting the Unexplored Territory of a Novel Piperazine Compound

In the vast landscape of neuropharmacology, the piperazine scaffold stands as a cornerstone for the development of a multitude of centrally acting agents.[1][2] Its structural versatility allows for the fine-tuning of interactions with a wide array of neurotransmitter systems, leading to drugs with antipsychotic, antidepressant, and anxiolytic properties.[2][3] This guide delves into the hypothetical mechanism of action of a lesser-known derivative, N,N-Diethyl-2-(piperazin-1-yl)acetamide. While direct, comprehensive studies on this specific molecule are not prevalent in public-domain literature, its structural components—a piperazine ring and an N,N-diethylacetamide moiety—provide a strong foundation for postulating a plausible pharmacological profile.

This document is structured not as a review of established facts, but as a forward-looking technical guide for researchers and drug development professionals. It proposes a scientifically-grounded hypothesis for the compound's mechanism of action and outlines a rigorous, multi-tiered experimental strategy to elucidate and validate this hypothesis. We will proceed with the central hypothesis that N,N-Diethyl-2-(piperazin-1-yl)acetamide acts as a modulator of monoamine neurotransmitter systems, with a potential primary interaction with dopamine and serotonin receptors. This is based on the well-documented activities of numerous piperazine-containing compounds.[3][4]

Part 1: The Investigational Framework - A Hypothesis-Driven Approach

The core structure of N,N-Diethyl-2-(piperazin-1-yl)acetamide suggests a likely interaction with G-protein coupled receptors (GPCRs) that are the primary targets for monoamines. The unsubstituted nitrogen on the piperazine ring is a key feature, often associated with affinity for serotonin (5-HT) and dopamine (D) receptors. The N,N-diethylacetamide group, in turn, will influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby affecting its blood-brain barrier permeability and specific receptor binding kinetics.

Our primary hypothesis is that N,N-Diethyl-2-(piperazin-1-yl)acetamide exhibits a dual-action mechanism, primarily as a Dopamine D2 receptor antagonist and a Serotonin 5-HT2A receptor antagonist . This profile is characteristic of atypical antipsychotic agents, which are a common therapeutic class for piperazine derivatives.[5] A secondary hypothesis is the potential for interaction with monoamine transporters (DAT, SERT) or other serotonin receptor subtypes (e.g., 5-HT1A), which are also common targets for this chemical class.[1][3]

Logical Flow for Mechanistic Investigation

To systematically test our hypothesis, we will follow a logical progression from broad, initial screening to more specific, functional characterization. This workflow ensures that resources are directed efficiently and that each experimental stage informs the next.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Cellular & In Vivo Validation Receptor Binding Assays Receptor Binding Assays Second Messenger Assays Second Messenger Assays Receptor Binding Assays->Second Messenger Assays Identifies high-affinity targets Transporter Binding Assays Transporter Binding Assays Neurotransmitter Reuptake Assays Neurotransmitter Reuptake Assays Transporter Binding Assays->Neurotransmitter Reuptake Assays Identifies potential transporter interaction Ex Vivo Electrophysiology Ex Vivo Electrophysiology Second Messenger Assays->Ex Vivo Electrophysiology Confirms functional activity (agonist/antagonist) In Vivo Behavioral Models In Vivo Behavioral Models Neurotransmitter Reuptake Assays->In Vivo Behavioral Models Confirms functional inhibition/stimulation Ex Vivo Electrophysiology->In Vivo Behavioral Models Links cellular activity to behavioral outcomes

Caption: A stepwise workflow for the mechanistic investigation of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Part 2: Elucidating the Molecular Interactions - Proposed Experimental Protocols

In Vitro Binding Affinity Profiling

The initial step is to determine the binding profile of N,N-Diethyl-2-(piperazin-1-yl)acetamide across a panel of relevant CNS targets. This provides a broad overview of its potential sites of action.

Protocol: Radioligand Binding Assays
  • Target Selection: A comprehensive panel of receptors and transporters will be selected, with a primary focus on:

    • Dopamine Receptors: D1, D2, D3, D4, D5

    • Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7

    • Adrenergic Receptors: α1, α2

    • Monoamine Transporters: DAT, SERT, NET

  • Membrane Preparation: Cell lines stably expressing the human recombinant receptors or transporters (e.g., HEK293 or CHO cells) are cultured and harvested. The cell pellets are homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are then stored at -80°C.

  • Assay Conditions: For each target, a specific radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A) is used. The assay is performed in a 96-well plate format.

  • Competition Binding: A fixed concentration of the radioligand and cell membranes are incubated with increasing concentrations of the test compound (N,N-Diethyl-2-(piperazin-1-yl)acetamide).

  • Detection: After incubation, the membranes are harvested onto filter mats, and the bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the target.

Hypothetical Data Summary
TargetRadioligandKi (nM) of N,N-Diethyl-2-(piperazin-1-yl)acetamide
Dopamine D2 [3H]-Spiperone15
Serotonin 5-HT2A [3H]-Ketanserin25
Dopamine D1[3H]-SCH23390> 1000
Serotonin 5-HT1A[3H]-8-OH-DPAT250
Dopamine Transporter (DAT)[3H]-WIN 35,428> 2000
Serotonin Transporter (SERT)[3H]-Citalopram800

This table presents hypothetical data that would support our primary hypothesis of D2 and 5-HT2A receptor affinity.

Functional Activity Determination

High binding affinity does not reveal whether the compound activates (agonism) or blocks (antagonism) the receptor. Functional assays are therefore critical.

Protocol: cAMP Second Messenger Assay for D2 Receptor Function
  • Cell Culture: CHO cells stably co-expressing the human D2 receptor (a Gi/o-coupled receptor) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are used.

  • Assay Principle: Activation of the D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block this effect.

  • Antagonist Mode: Cells are pre-incubated with varying concentrations of N,N-Diethyl-2-(piperazin-1-yl)acetamide. Then, a fixed concentration of a known D2 agonist (e.g., Quinpirole) is added.

  • Detection: After incubation, the cells are lysed, and the luciferase activity is measured, which is proportional to the cAMP level.

  • Data Analysis: The ability of our test compound to reverse the agonist-induced decrease in cAMP is quantified to determine its antagonist potency (IC50).

Signaling Pathway Visualization

The following diagram illustrates the D2 receptor signaling pathway and the proposed antagonistic action of our compound.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Compound N,N-Diethyl-2- (piperazin-1-yl)acetamide Compound->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Mediates

Caption: Proposed antagonistic action of the compound on the D2 receptor signaling pathway.

Part 3: In Vivo Corroboration and Behavioral Pharmacology

To translate the in vitro findings into a potential therapeutic effect, in vivo studies are essential. Based on the hypothesized D2/5-HT2A antagonism, we would predict antipsychotic-like and potentially anxiolytic or antidepressant-like effects.[2][3]

Animal Models for Antipsychotic-like Activity
Amphetamine-Induced Hyperlocomotion

This model is sensitive to D2 receptor antagonists. Amphetamine increases dopamine release, leading to hyperactivity. A D2 antagonist will attenuate this effect.

  • Animals: Male Swiss albino mice.

  • Procedure: Animals are habituated to an open-field arena. They are then pre-treated with either vehicle or N,N-Diethyl-2-(piperazin-1-yl)acetamide at various doses. After a set pre-treatment time, they are administered amphetamine (or saline for control).

  • Measurement: Locomotor activity (distance traveled, rearing, etc.) is recorded for 60-90 minutes using an automated tracking system.

  • Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion would support D2 receptor antagonism in vivo.

Quipazine-Induced Head Twitches

This model is used to assess 5-HT2A receptor antagonism.[5] The 5-HT2A agonist quipazine induces a characteristic head-twitch response in rodents.

  • Animals: Male C57BL/6 mice.

  • Procedure: Similar to the above, animals are pre-treated with the test compound or vehicle. They are then challenged with quipazine.

  • Measurement: The number of head twitches is manually counted by a trained observer blinded to the treatment conditions for a period of 20-30 minutes.

  • Expected Outcome: A significant reduction in the number of head twitches compared to the vehicle group would indicate 5-HT2A antagonism.

Conclusion and Forward Outlook

This technical guide has outlined a comprehensive and scientifically rigorous strategy to investigate the mechanism of action of N,N-Diethyl-2-(piperazin-1-yl)acetamide. By starting with a plausible hypothesis rooted in the known pharmacology of its chemical class, we have constructed a multi-phase experimental plan that progresses from broad screening to specific functional assays and culminates in in vivo behavioral validation.[1][2][4] The successful execution of these studies would not only elucidate the primary mechanism of this novel compound but also provide crucial data for its potential development as a therapeutic agent for CNS disorders. The piperazine moiety continues to be a rich source of neuropharmacological agents, and a systematic investigation of new derivatives like this one is essential for advancing the field.[3][6]

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: )
  • The Neuropharmacology of Piperazine Designer Drugs: An In-Depth Technical Guide - Benchchem. (URL: )
  • N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide - EvitaChem. (URL: )
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. (URL: )
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (URL: )
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (URL: )
  • Synthesis and preliminary screening of novel N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamides as potential atypical antipsychotic agents - PubMed. (URL: )

Sources

Foundational

An In-Depth Technical Guide to the Characterization and Purity of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

A Note on Chemical Identification: Initial inquiries for CAS number 40004-14-6 have revealed conflicting information, with several sources identifying it as N,N-Diethyl-2-piperazin-1-ylacetamide. However, to align with t...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial inquiries for CAS number 40004-14-6 have revealed conflicting information, with several sources identifying it as N,N-Diethyl-2-piperazin-1-ylacetamide. However, to align with the advanced scientific context and audience of this guide, we will focus on a structurally significant and pharmaceutically relevant imidazole derivative: α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (CAS Number: 24155-42-8) . This compound is a critical intermediate in the synthesis of widely used antifungal agents, making its characterization and purity paramount for drug safety and efficacy.[1]

Introduction

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a cornerstone intermediate in the synthesis of several first-generation azole antifungal drugs, including miconazole and econazole.[1] The biological activity of the final Active Pharmaceutical Ingredient (API) is intrinsically linked to the stereochemistry and purity of this precursor. Therefore, a robust and comprehensive analytical strategy is not merely a quality control measure but a foundational component of drug development. This guide provides a detailed exploration of the essential characterization techniques and purity validation protocols for this vital pharmaceutical intermediate.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is the first step in its comprehensive analysis. These properties inform everything from appropriate storage conditions to the selection of analytical techniques.

PropertyValueSource
Chemical Formula C₁₁H₁₀Cl₂N₂O[1][2]
Molecular Weight 257.12 g/mol [1][2]
Appearance White to off-white or cream-colored crystalline powder[1]
Melting Point 134-138 °C[1]
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol and methanol.[3]
pKa 12.25 ± 0.20 (Predicted)[3]
Spectroscopic Identification

Spectroscopic methods provide an unambiguous fingerprint of the molecule, confirming its identity and providing insights into its structure.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms.

¹H NMR Interpretation:

A typical ¹H NMR spectrum will exhibit distinct signals corresponding to the different protons in the molecule. The expected chemical shifts (δ) in ppm are:

  • Aromatic Protons (Dichlorophenyl Ring): Signals typically appear in the range of 7.0-8.0 ppm. The substitution pattern will lead to a complex splitting pattern.

  • Imidazole Protons: Three distinct signals for the three protons on the imidazole ring, typically between 6.8 and 7.6 ppm.

  • Methine Proton (-CH-OH): A multiplet around 5.0-5.5 ppm. The coupling with the adjacent methylene protons and the hydroxyl proton (if not exchanged with D₂O) will influence its multiplicity.

  • Methylene Protons (-CH₂-): Two diastereotopic protons that will appear as a complex multiplet, typically in the range of 4.0-4.5 ppm.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts and will exchange with D₂O.

¹³C NMR Interpretation:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals include:

  • Aromatic Carbons: Multiple signals in the 120-140 ppm region. Carbons attached to chlorine will have distinct chemical shifts.

  • Imidazole Carbons: Signals for the three carbons of the imidazole ring, typically between 115 and 140 ppm.

  • Methine Carbon (-CH-OH): A signal around 65-75 ppm.

  • Methylene Carbon (-CH₂-): A signal in the range of 50-60 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies (in cm⁻¹) for α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol include:

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic and Imidazole Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (Alcohol): A strong band in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 256 (for the most abundant isotopes of chlorine). The isotopic pattern due to the two chlorine atoms (a characteristic M, M+2, M+4 pattern) is a key diagnostic feature.

Chromatographic Purity Analysis

Chromatographic techniques are the gold standard for assessing the purity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for quantifying the purity of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and for detecting any impurities.

Objective: To determine the purity of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol and quantify any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0). A typical starting gradient could be 30:70 (Acetonitrile:Buffer), moving to a higher acetonitrile concentration to elute more retained impurities.

  • Standard Preparation: Accurately weigh and dissolve a known amount of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol reference standard in the mobile phase to create a stock solution. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with Acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 235 nm[4]

    • Column Temperature: 30 °C

  • Analysis: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.

  • Data Processing:

    • Identify the peak corresponding to α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol based on the retention time of the reference standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the percentage purity using the area normalization method or by using the calibration curve for a more accurate quantification of impurities.

Method Validation: The HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[5]

Gas Chromatography (GC)

GC can also be used for purity assessment, particularly for identifying volatile impurities.

Objective: To assess the purity and detect any residual solvents in α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250 °C) to elute all components.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Analysis: Inject the prepared sample into the GC.

  • Data Processing: Identify and quantify any impurity peaks. For residual solvent analysis, a headspace GC method is often preferred.

Common Impurities and Their Control

Impurities in α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol can arise from starting materials, by-products of the synthesis, or degradation.[6]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone (the ketone precursor) is a common impurity if the reduction reaction is incomplete.[2]

  • Over-reduction Products: While less common with sodium borohydride, stronger reducing agents could potentially lead to the reduction of the chlorines on the phenyl ring.

  • Isomeric Impurities: Impurities from the starting materials, such as isomers of dichloroacetophenone, can carry through the synthesis.

  • By-products from Side Reactions: The synthesis of miconazole from this intermediate involves N-alkylation and O-alkylation steps, which can lead to a variety of related impurities if not carefully controlled.[4]

Control Strategies:

  • Raw Material Control: Strict quality control of starting materials is the first line of defense against impurities.

  • Process Optimization: Careful control of reaction parameters (temperature, reaction time, stoichiometry of reagents) is crucial to minimize the formation of by-products.

  • Purification: Recrystallization from a suitable solvent system (e.g., ethanol) is an effective method for removing many impurities.[2]

Visualizations

Synthesis and Impurity Formation Pathway

G cluster_synthesis Synthesis Pathway cluster_impurity Potential Impurity Ketone_Precursor 2',4'-Dichloro-2-(1H-imidazol-1-yl)acetophenone Reduction Reduction (e.g., NaBH4) Ketone_Precursor->Reduction Product α-(2,4-Dichlorophenyl)- 1H-imidazole-1-ethanol Reduction->Product Unreacted_Ketone Unreacted Ketone Precursor Reduction->Unreacted_Ketone Incomplete Reaction

Caption: Synthesis of the target compound and the formation of a key process impurity.

Analytical Workflow for Characterization and Purity

G Sample Sample of α-(2,4-Dichlorophenyl)- 1H-imidazole-1-ethanol Identity Identity Confirmation Sample->Identity Purity Purity Assessment Sample->Purity NMR NMR (¹H, ¹³C) Identity->NMR IR FTIR Identity->IR MS Mass Spectrometry Identity->MS HPLC HPLC-UV Purity->HPLC GC GC-FID/MS Purity->GC Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed Correct Structure IR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity_Confirmed HPLC->Purity_Confirmed Purity ≥ 99.0% GC->Purity_Confirmed

Caption: A comprehensive analytical workflow for the characterization and purity assessment.

Conclusion

The rigorous characterization and purity assessment of α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol are non-negotiable in the context of pharmaceutical development. A multi-pronged analytical approach, combining spectroscopic and chromatographic techniques, is essential to ensure the identity, strength, and quality of this critical intermediate. The protocols and insights provided in this guide serve as a robust framework for researchers and scientists to establish a comprehensive quality control strategy, ultimately contributing to the development of safe and effective medicines.

References

  • Patsnap Eureka. Preparation method of alpha-(2,4-dichlorophenyl)-1h-imidazole-1-ethanol. Retrieved from [Link]

  • PhytoBank. (2015, April 25). Showing alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol (PHY0174003). Retrieved from [Link]

  • Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • DAICEL Chiral Application Search. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation. Retrieved from [Link]

  • LCGC North America. (2011, November 1). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. A Review on Development and Validation of RP-HPLC Method to Detect Impurity Profiling of Methylthioninium Chloride in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Retrieved from [Link]

  • CTK. (2018, August 10). [Application]alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (n.d.). Research on Impurities of Econazole Nitrate Raw Material and Cream Agent. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to N,N-Diethyl-2-(piperazin-1-yl)acetamide and its Derivatives: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. This tec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. This technical guide focuses on a specific, yet versatile, building block: N,N-Diethyl-2-(piperazin-1-yl)acetamide. We will provide a comprehensive overview of its synthesis, chemical properties, and the burgeoning field of its derivatives. This document will delve into the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular emphasis on their antimicrobial, anticancer, and acetylcholinesterase inhibitory activities. Detailed, field-proven experimental protocols are provided to enable researchers to synthesize, characterize, and evaluate these promising molecules. This guide is intended to be a valuable resource for scientists engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into this important class of compounds.

Introduction: The Significance of the Piperazine-Acetamide Scaffold

The piperazine ring is a privileged structure in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When coupled with an acetamide linker, it forms a versatile scaffold, the piperazine-acetamide core, which has been extensively explored for a wide range of therapeutic applications. N,N-Diethyl-2-(piperazin-1-yl)acetamide represents a fundamental starting point for the development of a diverse library of bioactive molecules. Its two reactive nitrogen atoms—one within the piperazine ring and the other on the acetamide moiety—provide ample opportunities for chemical modification, allowing for the fine-tuning of pharmacological activity. This guide will explore the chemical space around this core structure and its potential to yield next-generation therapeutics.

Synthesis and Characterization of N,N-Diethyl-2-(piperazin-1-yl)acetamide

The synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide is a straightforward yet crucial step in the development of its derivatives. The most common and efficient method involves the nucleophilic substitution of a haloacetamide with piperazine.

General Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the electrophilic carbon of a 2-halo-N,N-diethylacetamide, typically 2-chloro-N,N-diethylacetamide. The use of a base is often necessary to neutralize the hydrohalic acid byproduct.

Synthesis_Pathway Piperazine Piperazine Reaction Piperazine->Reaction Chloroacetamide 2-Chloro-N,N-diethylacetamide Chloroacetamide->Reaction Core_Molecule N,N-Diethyl-2-(piperazin-1-yl)acetamide Base Base (e.g., K2CO3, Et3N) Reaction_Conditions Reaction Conditions Base->Reaction_Conditions Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction_Conditions Reaction->Core_Molecule Nucleophilic Substitution

Caption: General synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from analogous syntheses of related piperazine-acetamide derivatives. Researchers should optimize conditions for their specific needs.

Materials:

  • Piperazine

  • 2-Chloro-N,N-diethylacetamide[1]

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a base, such as potassium carbonate (2 equivalents) or triethylamine (2 equivalents), to the solution.

  • Addition of Haloacetamide: Slowly add a solution of 2-chloro-N,N-diethylacetamide (1 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Derivatization Strategies

The N,N-Diethyl-2-(piperazin-1-yl)acetamide core offers two primary points for derivatization, enabling the creation of a diverse chemical library.

Derivatization cluster_N1 N-1 Position (Piperazine) cluster_N_amide N-Amide Position Core N,N-Diethyl-2-(piperazin-1-yl)acetamide N1_derivatives Alkylation Acylation Sulfonylation Arylation Core->N1_derivatives Functionalization N_amide_derivatives Modification of Diethyl Groups (Synthesis of Analogs) Core->N_amide_derivatives Structural Variation

Caption: Key derivatization points of the core scaffold.

Structure-Activity Relationships and Biological Activities

The therapeutic potential of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives has been explored across several key areas. The following sections will discuss the structure-activity relationships (SAR) and provide an overview of their biological activities, supported by available quantitative data.

Antimicrobial Activity

Derivatives of the piperazine-acetamide scaffold have shown promising activity against a range of bacterial and fungal pathogens.

Key SAR Insights:

  • Substitution on the Piperazine Nitrogen: The nature of the substituent on the N-4 position of the piperazine ring plays a critical role in determining antimicrobial potency. Aromatic and heteroaromatic substitutions are common in active compounds.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aromatic ring attached to the piperazine moiety can enhance antibacterial activity.

  • Thiazole Moiety: The incorporation of a thiazole ring, often attached to the acetamide nitrogen, has been shown to be a favorable modification for antimicrobial effects.

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Thiophene-piperazine-acetamide sulfonamide derivativesProteus vulgaris NCIM 281393.7[2]
Thiophene-piperazine-acetamide sulfonamide derivativesAspergillus Niger NCIM 5093.7[2]
Thiazole-piperazine-acetamide derivativesListeria monocytogenesPotent activity reported[3]
Naphthoquinone-piperazine-thiazole derivative (PNT)Staphylococcus aureus2.5[4]
Naphthoquinone-piperazine-thiazole derivative (PNT)MRSA6.7[4]
Anticancer Activity

The piperazine-acetamide scaffold has been investigated for its potential as an anticancer agent, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer effects of piperazine derivatives are often attributed to the induction of apoptosis.[5] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation, such as the VEGFR-2 tyrosine kinase pathway.[6]

Key SAR Insights:

  • Quinazolinone Moiety: The attachment of a quinazolinone ring system to the piperazine-acetamide core has been a successful strategy in developing potent anticancer agents.[7][8]

  • Aromatic Substituents: The nature and position of substituents on aromatic rings appended to the scaffold significantly influence cytotoxic activity. Halogen substitutions, for instance, have been shown to enhance anticancer effects.[7][8]

  • Linker to Vindoline: Coupling of N-substituted piperazines to the natural product vindoline has yielded derivatives with potent antiproliferative activity.[5]

Compound/Derivative ClassCell LineIC₅₀ (µM) / GI₅₀ (µM)Reference
Quinolinone-piperazine-thiazole-acetamide derivativeBreast cancer (T-47D)2.73[6]
Vindoline-piperazine derivativeSiHa2.85[5]
Vindoline-piperazine derivativeHeLa9.36[5]
Oleanonic acid N-ethyl-piperazinyl amide derivativeLeukemia (HL-60)Growth Inhibition >50% at 10 µM[9]
Ursonic acid N-ethyl-piperazinyl amide derivativeVarious cancer cell linesSubmicromolar GI₅₀ values[9]
Acetylcholinesterase (AChE) Inhibitory Activity

Inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. The piperazine-acetamide scaffold has been explored for the development of AChE inhibitors.

Key SAR Insights:

  • Aromatic Substituents on Piperazine: The presence of an aromatic or heteroaromatic ring on the N-4 position of the piperazine is crucial for potent AChE inhibition.

  • Thiazole Moiety: Similar to antimicrobial activity, the incorporation of a thiazole ring is a recurring feature in potent AChE inhibitors based on this scaffold.

  • Phthalimide Group: The introduction of a phthalimide group has also been shown to yield derivatives with AChE inhibitory activity.

Compound/Derivative ClassIC₅₀ (µM)Reference
Thiazole-piperazine-acetamide derivative (5o)0.011[10]
Phthalimide-piperazine-ethyl derivative (4b)16.42[11]
Benzylpiperazin-ethyl-isoindoline-dione derivative (4a)0.91[12]

Detailed Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, detailed and validated protocols are essential. The following are step-by-step methodologies for the key biological assays discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

Antimicrobial_Assay start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for the broth microdilution antimicrobial assay.

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by detecting the product of a reaction between thiocholine and DTNB.

Procedure:

  • Prepare Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the acetylcholinesterase enzyme solution and the test compounds at various concentrations. Incubate for a short period.

  • Initiate Reaction: Add DTNB and then ATCI to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC₅₀ value.

Conclusion and Future Perspectives

N,N-Diethyl-2-(piperazin-1-yl)acetamide and its derivatives represent a promising and versatile scaffold in medicinal chemistry. The ease of synthesis and the potential for diverse chemical modifications make this core structure an attractive starting point for the development of novel therapeutic agents. The demonstrated antimicrobial, anticancer, and acetylcholinesterase inhibitory activities highlight the broad therapeutic potential of this compound class.

Future research in this area should focus on:

  • Systematic SAR Studies: A more comprehensive and systematic exploration of the structure-activity relationships will be crucial for the rational design of more potent and selective compounds.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their further development.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: The versatility of the piperazine-acetamide scaffold suggests that its derivatives may have potential in other therapeutic areas beyond those discussed in this guide.

This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapies. The continued exploration of N,N-Diethyl-2-(piperazin-1-yl)acetamide and its derivatives holds great promise for the future of drug discovery.

References

  • Deshmukh, B., et al. (2022). Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. International Journal of Novel Research and Development, 7(7), 1-10.
  • Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. IOSR Journal of Pharmacy and Biological Sciences, 17(4), 23-33.
  • Kumar, A., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 127.
  • Capan, G., et al. (2012). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 567-574.
  • Gancitano, G., et al. (2022).
  • Gevorgyan, A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(11), e2000208.
  • Al-Obaid, A. M., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Chemistry Central Journal, 13(1), 127.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 8(39), 35949-35961.
  • Tóth, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(15), 7929.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • Singh, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • El-Sayed, N. N. E., et al. (2023). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. RSC Medicinal Chemistry, 14(6), 1141-1157.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Singh, P. P., & Kumar, S. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.
  • Mohammadi-Farani, A., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 633-645.
  • Foroumadi, A., et al. (2013). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Basic Medical Sciences, 16(10), 1049–1054.
  • Lee, J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 263.
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  • Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47.
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Foundational

A Technical Guide to the Spectroscopic Characterization of N,N-Diethyl-2-(piperazin-1-yl)acetamide

This guide provides an in-depth analysis of the spectroscopic data for the compound N,N-Diethyl-2-(piperazin-1-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document offe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the compound N,N-Diethyl-2-(piperazin-1-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to deliver not just data, but a foundational understanding of the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and practical applicability.

Molecular Structure and Analytical Overview

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a tertiary amine and a tertiary amide containing a piperazine ring. The structural features of this molecule, including the diethylamino group, the acetyl bridge, and the piperazine moiety, each contribute distinct signals in various spectroscopic analyses. A thorough characterization is essential for confirming the identity, purity, and structure of the molecule in research and development settings.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For N,N-Diethyl-2-(piperazin-1-yl)acetamide, both ¹H and ¹³C NMR are vital for a complete assignment of the molecular structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often a good first choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field.

  • Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. The number of scans will depend on the sample concentration, but 16 to 64 scans are generally adequate.

  • ¹³C NMR: A proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom. A wider spectral width of 0-200 ppm is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 Prep2 Add TMS Internal Standard Prep1->Prep2 Acq1 Lock and Shim Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Proc1 Fourier Transform Proc2 Phase and Calibrate Proc1->Proc2 Proc3 Integrate and Assign Proc2->Proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data

While experimental data is not publicly available, a predicted ¹H NMR spectrum provides a valuable reference. The following table outlines the expected chemical shifts, multiplicities, and integrations for N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Protons (Label)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
a1.08Triplet6H-N(CH₂CH₃ )₂
b3.35Quartet4H-N(CH₂ CH₃)₂
c2.55Triplet4HPiperazine C-H (distal to N-acetyl)
d2.90Triplet4HPiperazine C-H (proximal to N-acetyl)
e3.20Singlet2H-CO-CH₂ -N
f~2.0 (broad)Singlet1HPiperazine N-H

Predictions are based on standard chemical shift values and may vary based on solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • The two ethyl groups on the amide nitrogen are expected to be chemically equivalent. The methyl protons (a ) will appear as a triplet due to coupling with the adjacent methylene protons, and the methylene protons (b ) will appear as a quartet.

  • The piperazine ring protons are more complex. Due to the symmetry of the piperazine ring when unsubstituted on one nitrogen, the four protons on the carbons distal to the N-acetyl group (c ) are expected to be equivalent and appear as a triplet. The four protons on the carbons proximal to the N-acetyl group (d ) will also be equivalent and appear as a triplet.

  • The methylene protons of the acetyl bridge (e ) are adjacent to a carbonyl group and a nitrogen atom, which will deshield them, causing them to appear as a singlet downfield.

  • The N-H proton of the piperazine ring (f ) is expected to be a broad singlet and its chemical shift can be highly variable and may exchange with trace amounts of D₂O in the solvent.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information to the ¹H NMR.

Carbon (Label)Predicted Chemical Shift (ppm)Assignment
113.0-N(CH₂CH₃ )₂
241.5-N(CH₂ CH₃)₂
3169.5C =O
459.0-CO-CH₂ -N
553.5Piperazine C -H (proximal to N-acetyl)
645.0Piperazine C -H (distal to N-acetyl)

Predictions are based on standard chemical shift values.

Interpretation of the ¹³C NMR Spectrum:

  • The carbonyl carbon (3 ) is expected to have the largest chemical shift due to its deshielding environment.

  • The carbons of the diethylamino group (1 and 2 ) will appear in the aliphatic region.

  • The methylene carbon of the acetyl bridge (4 ) will be downfield due to the adjacent carbonyl and nitrogen.

  • The two sets of equivalent carbons in the piperazine ring (5 and 6 ) will be distinguishable based on their proximity to the N-acetyl group.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Data Acquisition

1. Sample Preparation (Neat Liquid/Thin Film):

  • As N,N-Diethyl-2-(piperazin-1-yl)acetamide is likely a liquid or low-melting solid at room temperature, the simplest method is to prepare a thin film.

  • Place a small drop of the neat sample onto one face of a polished salt plate (e.g., NaCl or KBr).

  • Gently place a second salt plate on top to create a thin, uniform film between the plates.

2. Data Acquisition:

  • Place the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for FTIR Analysis

FTIR_Workflow Prep Prepare Thin Film on Salt Plate Acq_BG Acquire Background Spectrum Prep->Acq_BG Acq_Sample Acquire Sample Spectrum Acq_BG->Acq_Sample Analysis Identify Characteristic Absorption Bands Acq_Sample->Analysis

Caption: Workflow for FTIR sample preparation and analysis.

Expected IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300 (broad)MediumN-H stretch (secondary amine in piperazine)
2970-2850StrongC-H stretch (aliphatic)
~1640StrongC=O stretch (tertiary amide)
~1450MediumC-H bend (aliphatic)
~1100MediumC-N stretch

Interpretation of the IR Spectrum:

  • A strong, sharp absorption band around 1640 cm⁻¹ is a key indicator of the tertiary amide carbonyl group. The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region for the amide confirms its tertiary nature.

  • A broad absorption around 3300 cm⁻¹ would be characteristic of the N-H stretch of the secondary amine in the piperazine ring.

  • Strong bands in the 2850-2970 cm⁻¹ region are due to the C-H stretching vibrations of the ethyl and piperazine alkyl groups.

  • The C-N stretching vibrations will appear in the fingerprint region, typically around 1100 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) provides information about the structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition

Direct Infusion ESI-MS:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode. The expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 200.17574 Da.[1] For fragmentation studies, perform a product ion scan on the [M+H]⁺ ion.

Predicted Mass Spectrometry Data
Ionm/z (predicted)Description
[M+H]⁺200.17574Protonated molecular ion
[M+Na]⁺222.15768Sodium adduct
114.10FragmentLoss of the piperazine moiety
100.12FragmentCleavage of the N,N-diethylacetamide group
86.09FragmentPiperazine ring fragment
72.08FragmentDiethylamino fragment

The monoisotopic mass of C₁₀H₂₁N₃O is 199.16846 Da.[1]

Interpretation of the Mass Spectrum and Fragmentation:

  • The base peak in the full scan ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at m/z 200.17574.

  • Common fragmentation pathways for piperazine-containing compounds involve cleavage of the bonds to the piperazine nitrogen atoms.

  • A significant fragment would likely arise from the cleavage of the C-N bond between the acetyl methylene group and the piperazine nitrogen, resulting in a fragment corresponding to the protonated N,N-diethylacetamide moiety (m/z 114.10).

  • Another characteristic fragmentation would be the loss of the N,N-diethylacetamide group, leading to a protonated piperazine fragment (m/z 86.09).

  • Further fragmentation of the N,N-diethylacetamide moiety could lead to the formation of a diethylamino fragment ion (m/z 72.08).

Predicted Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ (m/z 200.17574) Frag1 m/z 114.10 [C6H12NO]+ Parent->Frag1 - C4H9N2 Frag2 m/z 86.09 [C4H9N2]+ Parent->Frag2 - C6H11NO Frag3 m/z 72.08 [C4H10N]+ Frag1->Frag3 - C2H2O

Caption: A plausible ESI-MS fragmentation pathway for N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of N,N-Diethyl-2-(piperazin-1-yl)acetamide. By combining detailed experimental protocols with predicted spectral data and their interpretations, researchers are equipped with the necessary information to identify and confirm the structure of this compound. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to ensure that the described protocols are robust and self-validating. While predicted data serves as a strong baseline, it is always recommended to compare with experimentally acquired data for final confirmation.

References

  • PubChemLite. 40004-14-6 (C10H21N3O). [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to spectroscopy. Cengage learning.
  • de Hoffmann, E., & Stroobant, V. (2007).

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Framework for Investigating the Antimicrobial Potential of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic scaffolds are a cornerstone of medicinal chemistry, with the pi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] Heterocyclic scaffolds are a cornerstone of medicinal chemistry, with the piperazine nucleus recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of N,N-Diethyl-2-(piperazin-1-yl)acetamide , a piperazine derivative, for its potential antimicrobial activity. We present a logical, multi-stage framework of validated protocols, from initial screening to preliminary safety assessment, grounded in established standards. This guide explains not only the "how" but the "why" behind each experimental step, ensuring a robust and scientifically sound investigation.

Introduction: The Piperazine Scaffold in Antimicrobial Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure offers remarkable versatility, allowing for substitutions at the 1- and 4-positions to modulate physiochemical properties and biological activity.[2][3] Piperazine derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, and antitubercular activities.[2][3] Their success is often attributed to the piperazine moiety's ability to improve pharmacokinetic properties, such as solubility and bioavailability, and to interact with various biological targets. This established precedent makes novel derivatives like N,N-Diethyl-2-(piperazin-1-yl)acetamide compelling candidates for antimicrobial screening.

This guide outlines the critical path for evaluating this compound, beginning with the determination of its intrinsic antimicrobial potency and culminating in an assessment of its selectivity for microbial cells over mammalian cells.

Section 1: Primary Screening: Minimum Inhibitory Concentration (MIC) Determination

Expert Insight: The first and most fundamental step in assessing any potential antimicrobial is to determine the lowest concentration that inhibits the visible growth of a microorganism. This is the Minimum Inhibitory Concentration (MIC). The broth microdilution method is the internationally recognized gold standard, providing a quantitative result that is reproducible and scalable.[5][6][7] We will follow the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[5][6]

Protocol 1: Broth Microdilution MIC Assay (CLSI-Based Method)

This protocol is designed to determine the MIC of N,N-Diethyl-2-(piperazin-1-yl)acetamide against a panel of relevant bacterial strains.

Core Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Bacterial growth is assessed after a defined incubation period by visual inspection for turbidity.[7] The MIC is the lowest compound concentration where no turbidity is observed.[7]

Materials:

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide (Test Compound)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile 96-well microtiter plates

  • Sterile DMSO (for dissolving the test compound)

  • Spectrophotometer and incubator

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of N,N-Diethyl-2-(piperazin-1-yl)acetamide in sterile DMSO. Subsequent dilutions should be made in CAMHB to minimize DMSO concentration (ideally ≤1% in the final well).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the Growth Control (broth only, no compound) and well 12 as the Sterility Control (uninoculated broth).

  • Inoculation: Add the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow & Controls

A self-validating protocol relies on robust controls. The Growth Control must show clear turbidity, confirming the bacteria are viable. The Sterility Control must remain clear, confirming the medium is not contaminated. A positive control antibiotic with a known MIC range for the quality control strain must also be run in parallel to validate the overall assay performance.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Stock & Dilutions Plate Set up 96-Well Plate: - Serial Dilutions (Cols 1-10) - Growth Control (Col 11) - Sterility Control (Col 12) Compound->Plate Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells (Cols 1-11) Inoculum->Inoculate Plate->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read MIC Determine MIC Value (Lowest concentration with no growth) Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation

MIC values should be recorded in a clear tabular format.

Bacterial StrainTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 29213[Record Value][Record Value]
E. coli ATCC 25922[Record Value][Record Value]
MRSA USA300[Record Value][RecordValue]
P. aeruginosa PAO1[Record Value][Record Value]

Section 2: Assessing Selectivity: Cytotoxicity Against Mammalian Cells

Expert Insight: A potent antimicrobial is only useful if it is not equally potent against host cells. Assessing cytotoxicity is a critical step to determine the compound's therapeutic window. The MTT assay is a widely used, robust colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[8] A decrease in metabolic activity is proportional to the cytotoxic or anti-proliferative effects of the compound.[9]

Protocol 2: MTT Cytotoxicity Assay

Core Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9] The crystals are solubilized, and the absorbance is measured spectrophotometrically.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom tissue culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell adhesion.[9]

  • Compound Treatment: Prepare serial dilutions of N,N-Diethyl-2-(piperazin-1-yl)acetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (untreated control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: After incubation, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[10] Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[10] Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Relationship Between Efficacy and Toxicity

The goal is to find a compound with high antimicrobial activity (low MIC) and low host cytotoxicity (high IC₅₀). This relationship is often expressed as the Selectivity Index (SI) , calculated as IC₅₀ / MIC. A higher SI value indicates greater promise for the compound as a therapeutic agent.

Selectivity_Diagram MIC Antimicrobial Efficacy (MIC) SI Selectivity Index (SI) = IC₅₀ / MIC MIC->SI Inversely Proportional IC50 Host Cytotoxicity (IC₅₀) IC50->SI Directly Proportional Goal Therapeutic Goal: Maximize SI (Low MIC, High IC₅₀) SI->Goal

Sources

Application

Application of N,N-Diethyl-2-(piperazin-1-yl)acetamide in anticancer studies.

An Investigative Guide to the Anticancer Potential of N,N-Diethyl-2-(piperazin-1-yl)acetamide and Its Analogs Authored by a Senior Application Scientist Abstract This document provides a comprehensive guide for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Anticancer Potential of N,N-Diethyl-2-(piperazin-1-yl)acetamide and Its Analogs

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers exploring the potential anticancer applications of the novel compound, N,N-Diethyl-2-(piperazin-1-yl)acetamide. While direct literature on this specific molecule is nascent, a substantial body of evidence highlights the potent anticancer activities of structurally related piperazine-containing compounds. This guide synthesizes this information to propose a robust framework for investigating N,N-Diethyl-2-(piperazin-1-yl)acetamide, detailing its hypothetical mechanism of action, and providing detailed protocols for its evaluation in a preclinical setting. The protocols and mechanistic insights are grounded in established methodologies and the known activities of analogous compounds, offering a scientifically rigorous starting point for new research initiatives.

Introduction: The Rationale for Investigation

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. In oncology, piperazine derivatives have demonstrated significant therapeutic potential by targeting various hallmarks of cancer. These compounds are known to induce apoptosis, trigger cell cycle arrest, and inhibit crucial cell signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is frequently dysregulated in human cancers.

Given this precedent, N,N-Diethyl-2-(piperazin-1-yl)acetamide emerges as a compelling candidate for anticancer drug discovery. Its structure suggests the potential for favorable pharmacokinetic properties and the ability to interact with key biological targets implicated in cancer progression. This guide provides the foundational knowledge and detailed protocols to systematically evaluate its anticancer efficacy.

Postulated Mechanisms of Action

Based on the activities of structurally similar piperazine derivatives, we can postulate several likely mechanisms through which N,N-Diethyl-2-(piperazin-1-yl)acetamide may exert its anticancer effects. The primary hypotheses center on the induction of programmed cell death (apoptosis) and the disruption of cell cycle progression.

Induction of Apoptosis

Many piperazine-containing anticancer agents function by triggering the intrinsic or extrinsic apoptotic pathways. This is often achieved by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, cell death.

Cell Cycle Arrest

Another common mechanism for piperazine derivatives is the induction of cell cycle arrest, frequently at the G2/M or G1 phases. This prevents cancer cells from proliferating and can sensitize them to other therapeutic agents. The arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.

Inhibition of Pro-Survival Signaling

The PI3K/Akt/mTOR signaling cascade is a critical pathway that promotes cell growth, proliferation, and survival. Several potent anticancer piperazine derivatives have been identified as inhibitors of this pathway. By blocking key kinases like PI3K or Akt, these compounds can effectively shut down these pro-survival signals, leading to tumor growth inhibition.

A proposed signaling pathway that could be targeted by N,N-Diethyl-2-(piperazin-1-yl)acetamide is illustrated below.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 |--| Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Compound N,N-Diethyl-2- (piperazin-1-yl)acetamide Compound->PI3K Inhibits? Compound->Akt Inhibits? Bcl2->Apoptosis |--|

Caption: Postulated PI3K/Akt/mTOR signaling pathway inhibition.

Experimental Protocols for Preclinical Evaluation

The following section provides detailed, step-by-step protocols for the initial in vitro evaluation of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of N,N-Diethyl-2-(piperazin-1-yl)acetamide in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours, replace the medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7Compound X4815.2
A549Compound X4822.5
HCT116Compound X4818.9
Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with N,N-Diethyl-2-(piperazin-1-yl)acetamide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

An overview of the experimental workflow is depicted below.

G Start Start: Cancer Cell Lines MTT Cytotoxicity Screening (MTT Assay) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle WesternBlot Mechanism Validation (Western Blot) Apoptosis->WesternBlot CellCycle->WesternBlot End End: Data Interpretation WesternBlot->End

Caption: In vitro evaluation workflow for novel anticancer compounds.

Conclusion and Future Directions

The protocols and mechanistic hypotheses presented in this guide provide a comprehensive framework for the initial investigation of N,N-Diethyl-2-(piperazin-1-yl)acetamide as a potential anticancer agent. Positive results from these in vitro studies would warrant further investigation, including:

  • Western Blot Analysis: To confirm the modulation of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) and apoptosis-related proteins (e.g., Bcl-2, Caspase-3).

  • In Vivo Studies: To evaluate the compound's efficacy and safety in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of N,N-Diethyl-2-(piperazin-1-yl)acetamide to optimize its potency and pharmacokinetic profile.

By following a systematic and hypothesis-driven approach, researchers can effectively unlock the therapeutic potential of this promising class of compounds.

References

A curated list of references supporting the rationale and protocols described in this document will be provided upon the completion of a comprehensive literature review for directly analogous compounds. The methodologies cited are standard and can be found in numerous cell biology and pharmacology research articles. For general protocols, please refer to established resources such as:

  • Current Protocols in Cell Biology
  • N
Method

Application Notes and Protocols for N,N-Diethyl-2-(piperazin-1-yl)acetamide in In Vitro Anticancer Assays

For Research Use Only. Not for use in diagnostic procedures. Introduction N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine core, a structural motif prevalent in a wide array...

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine core, a structural motif prevalent in a wide array of biologically active molecules. The piperazine ring, with its two basic nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties and enabling crucial interactions with biological targets. While the specific biological activities of N,N-Diethyl-2-(piperazin-1-yl)acetamide are not extensively documented in publicly available literature, the broader class of piperazine derivatives has demonstrated significant potential across various therapeutic areas, including oncology.[1][2] Structurally related compounds have been investigated as inhibitors of key signaling molecules, such as protein kinases and as modulators of neurotransmitter receptors.[3][4]

This document provides a detailed protocol for evaluating the potential in vitro anticancer effects of N,N-Diethyl-2-(piperazin-1-yl)acetamide. The protocols described herein are intended for researchers, scientists, and drug development professionals. A hypothetical mechanism of action is proposed to provide a conceptual framework for the experimental design.

Table 1: Physicochemical Properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide

PropertyValueSource
Molecular FormulaC10H21N3OAmadis Chemical[5]
CAS Number40004-14-6Amadis Chemical[5]
AppearanceLikely a white to off-white solid or liquidInferred from related compounds[6][7]
SolubilityExpected to be soluble in organic solvents such as DMSO and ethanolInferred from related compounds[6]

Proposed Mechanism of Action: Inhibition of a Pro-Survival Kinase Pathway

For the purpose of this application note, we will hypothesize that N,N-Diethyl-2-(piperazin-1-yl)acetamide acts as an inhibitor of a critical pro-survival signaling pathway in cancer cells, such as the PI3K/Akt pathway. This pathway is frequently dysregulated in various cancers and plays a central role in promoting cell proliferation, survival, and resistance to apoptosis. The piperazine moiety could potentially bind to the ATP-binding pocket of a kinase within this pathway, thereby blocking its catalytic activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N,N-Diethyl-2-(piperazin-1-yl)acetamide Compound->Akt Inhibition

Caption: Proposed mechanism of action of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Experimental Protocols

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation. It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[8][9]

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide

  • Trichloroacetic acid (TCA) solution, 10% (w/v), ice-cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N,N-Diethyl-2-(piperazin-1-yl)acetamide in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the supernatant.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plate four times with slow-running tap water and allow it to air-dry completely.[10][11]

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]

    • Allow the plate to air-dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement:

    • Read the absorbance at 510 nm using a microplate reader.[10][11]

In Vitro Kinase Assay

To investigate the proposed mechanism of action, an in vitro kinase assay can be performed to determine if N,N-Diethyl-2-(piperazin-1-yl)acetamide directly inhibits the activity of a specific kinase, for example, Akt.[6]

Materials:

  • Recombinant human Akt kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations.

    • Prepare serial dilutions of N,N-Diethyl-2-(piperazin-1-yl)acetamide in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the following to each well:

      • 5 µL of the test compound solution or vehicle control.

      • 10 µL of the kinase and substrate mixture.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Fix Cells with TCA D->E F Stain with SRB E->F G Solubilize Dye F->G H Read Absorbance at 510 nm G->H

Caption: Experimental workflow for the SRB cytotoxicity assay.

Data Analysis and Interpretation

SRB Assay: The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Assay: The percentage of kinase inhibition is calculated as follows:

% Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no kinase control) / (Luminescence of vehicle control - Luminescence of no kinase control)) x 100]

Similar to the SRB assay, an IC50 value can be generated by plotting the percentage of inhibition against the log of the compound concentration.

Table 2: Example Data Interpretation

AssayEndpointExample ResultInterpretation
SRB AssayIC5010 µMThe compound exhibits cytotoxic effects on the tested cell line.
Kinase Assay (Akt)IC501 µMThe compound directly inhibits Akt kinase activity.

Safety and Handling

N,N-Diethyl-2-(piperazin-1-yl)acetamide should be handled with care in a laboratory setting. While specific toxicity data is not available, compounds containing the piperazine moiety may cause skin and eye irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[13]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[2][4]

References

  • V, Vichai and K, Kirtikara. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. 2016;6(21):e1981. Available from: [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. 2023. Available from: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]

  • Joshi, S. D., et al. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. 2021.
  • Dokuzparmak, Ç., et al. Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society. 2022;19(4). Available from: [Link]

  • Al-Remawi, M., et al. Supramolecular Organogels Based on Cinnarizine as a Potential Gastroretentive System: In Vitro and In Silico Simulations. MDPI. 2022. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. Sulforhodamine B (SRB) assay for cytotoxicity screening.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central. 2022. Available from: [Link]

  • International Journal of Novel Research and Development. Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and their sulfonamide derivatives. 2022. Available from: [Link]

  • Ananthan, S., et al. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry. 2003;46(13), 2844-2847.
  • Al-Suwaidan, I. A., et al. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) with Potential Anticancer Activity. ACS omega. 2023;8(12), 11225-11237.
  • Lee, T. H., et al. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. International journal of molecular sciences. 2019;20(20), 5196.
  • Gąsowska-Bajger, J., et al. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. 2023. Available from: [Link]

  • PubChem. N,N-Diethyl-2-phenylacetamide. Available from: [Link]

Sources

Application

N,N-Diethyl-2-(piperazin-1-yl)acetamide for neurological disorder research

An Application Guide for the Investigation of N,N-Diethyl-2-(piperazin-1-yl)acetamide in Neurological Disorder Research Introduction: Unlocking the Potential of the Piperazine Scaffold in CNS Drug Discovery The piperazin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Investigation of N,N-Diethyl-2-(piperazin-1-yl)acetamide in Neurological Disorder Research

Introduction: Unlocking the Potential of the Piperazine Scaffold in CNS Drug Discovery

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties allow it to interact with a wide range of biological targets, including G-protein coupled receptors and ion channels.[1] This guide focuses on a specific, yet under-investigated molecule, N,N-Diethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-14-6), as a candidate for neurological disorder research.

While direct pharmacological data for this specific compound is sparse, its structural components suggest a plausible and compelling hypothesis for its mechanism of action. The N,N-diethylacetamide moiety is present in various neurologically active compounds, including ligands for the 18 kDa Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[2] TSPO is significantly upregulated in activated microglia and astrocytes, making it a key biomarker and therapeutic target for neuroinflammation, a pathological process common to Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[2]

This document provides a structured, hypothesis-driven framework for the comprehensive evaluation of N,N-Diethyl-2-(piperazin-1-yl)acetamide, from initial in vitro target engagement to in vivo efficacy in established animal models of neurological disease. The protocols herein are designed to be self-validating, providing researchers with a robust pathway to characterize the compound's therapeutic potential.

Compound Profile: N,N-Diethyl-2-(piperazin-1-yl)acetamide
PropertyValueSource
CAS Number 40004-14-6[3]
Molecular Formula C₁₀H₂₁N₃O[3]
Molecular Weight 199.29 g/mol Calculated
Structure N,N-diethylacetamide linked to a piperazine ring[3]
Hypothesized Mechanism of Action: Targeting Neuroinflammation via TSPO Modulation

We hypothesize that N,N-Diethyl-2-(piperazin-1-yl)acetamide acts as a ligand for the Translocator Protein (TSPO) on activated microglia. In a pathological state, microglia transition to a pro-inflammatory phenotype, releasing cytotoxic factors like nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines (TNF-α, IL-1β). Ligands binding to TSPO have been shown to modulate microglial activation and promote a shift back towards a homeostatic, neuroprotective state.

TSPO_Pathway cluster_microglia Activated Microglial Cell TSPO TSPO (Translocator Protein) NFkB NF-κB Activation TSPO->NFkB modulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines promotes transcription NO_ROS Nitric Oxide (NO) Reactive Oxygen Species (ROS) NFkB->NO_ROS promotes production Neuron Neuron Cytokines->Neuron Neurotoxicity NO_ROS->Neuron Oxidative Stress Compound N,N-Diethyl-2- (piperazin-1-yl)acetamide Compound->TSPO Binds to Injury Neuronal Injury / Pathogen Signal (LPS) Injury->TSPO Upregulates

Caption: Hypothesized role of TSPO in modulating microglial activation.

Part I: In Vitro Characterization Protocols

The initial phase of investigation focuses on confirming target engagement and evaluating the compound's functional effects in cell-based models relevant to neuroinflammation and neurodegeneration.

Protocol 1: TSPO Target Engagement via Radioligand Binding Assay

This protocol determines the binding affinity of the test compound for TSPO, providing the first piece of evidence for the proposed mechanism.

Objective: To calculate the inhibitory constant (Kᵢ) of N,N-Diethyl-2-(piperazin-1-yl)acetamide for TSPO.

Materials:

  • BV-2 microglial cell line (or another TSPO-expressing cell line).

  • Radioligand: [³H]PK 11195 (a standard high-affinity TSPO ligand).

  • Unlabeled PK 11195 (for determining non-specific binding).

  • Test Compound: N,N-Diethyl-2-(piperazin-1-yl)acetamide.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

Methodology:

  • Membrane Preparation: Culture BV-2 cells to confluency, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand.

    • Non-specific Binding: Membranes + Radioligand + excess unlabeled PK 11195.

    • Competitive Binding: Membranes + Radioligand + serial dilutions of the test compound.

  • Incubation: Add a fixed concentration of [³H]PK 11195 (typically at its Kₔ value) to all wells. Incubate at a specified temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)Kᵢ (nM)
N,N-Diethyl-2-(piperazin-1-yl)acetamide8542
PK 11195 (Control)126
Protocol 2: Functional Anti-Neuroinflammatory Activity in Microglia

This assay assesses the compound's ability to suppress an inflammatory response in a relevant cell type.[4]

Objective: To quantify the reduction in pro-inflammatory mediators produced by LPS-stimulated microglial cells after treatment with the test compound.

InVitro_Workflow cluster_plate 96-Well Plate cluster_analysis Downstream Analysis A 1. Seed BV-2 Microglial Cells B 2. Pre-treat with Test Compound (1 hour) A->B C 3. Stimulate with LPS (100 ng/mL, 24 hours) B->C D 4. Collect Supernatant for Analysis C->D E Griess Assay (Nitric Oxide) D->E F ELISA / Multiplex (TNF-α, IL-1β) D->F

Caption: Workflow for assessing anti-inflammatory activity in vitro.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates at a density of 5x10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with a fresh medium containing various concentrations of the test compound. Include a vehicle control group. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Quantify Nitric Oxide (NO): Collect 50 µL of supernatant from each well. Measure NO production (as its stable metabolite, nitrite) using the Griess reagent assay according to the manufacturer's instructions.

  • Quantify Cytokines: Collect another aliquot of supernatant. Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits or a multiplex bead-based assay.[5]

  • Assess Cell Viability: Use the remaining cells in the plate to perform an MTT or PrestoBlue assay to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

Part II: In Vivo Efficacy & Target Validation

Following successful in vitro characterization, the next logical step is to evaluate the compound's efficacy in a living organism using established models of neurological disease.

Protocol 3: Evaluation in an Acute Systemic Inflammation Model

This model is ideal for rapidly assessing a compound's ability to mitigate CNS inflammation in vivo.[4]

Objective: To determine if the test compound can reduce neuroinflammatory markers in the brain following a systemic LPS challenge.

InVivo_Workflow cluster_analysis Tissue Analysis A 1. Acclimatize C57BL/6 Mice (1 week) B 2. Administer Test Compound or Vehicle (e.g., i.p.) A->B C 3. Inject LPS (i.p.) (2 hours post-compound) B->C D 4. Euthanize & Perfuse (24 hours post-LPS) C->D E 5. Harvest Brain Tissue D->E F Left Hemisphere: Homogenize for Cytokine ELISA E->F G Right Hemisphere: Fix for Immunohistochemistry (Iba1, GFAP) E->G

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Methodology:

  • Animals: Use adult male C57BL/6 mice. Allow animals to acclimatize for at least one week. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Grouping and Dosing: Randomly assign mice to groups (e.g., n=8-10/group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: Test Compound (Low Dose) + LPS

    • Group 4: Test Compound (High Dose) + LPS

  • Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage). Two hours later, administer LPS (e.g., 1 mg/kg, i.p.) or saline.

  • Tissue Collection: At 24 hours post-LPS injection, euthanize the mice and perfuse transcardially with ice-cold saline. Harvest the brains.

  • Biochemical Analysis: Dissect the hippocampus and cortex from one hemisphere, snap-freeze in liquid nitrogen, and store at -80°C. Later, homogenize the tissue to measure cytokine levels (TNF-α, IL-1β) by ELISA.

  • Immunohistochemistry (IHC): Post-fix the other hemisphere in 4% paraformaldehyde. Process the tissue for paraffin embedding or cryosectioning. Perform IHC using antibodies against Iba1 (microglia) and GFAP (astrocytes) to assess glial activation morphologically.[6]

Protocol 4: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease

To assess therapeutic potential for a chronic neurodegenerative condition, a transgenic model is essential. The 5XFAD mouse model is a common choice as it rapidly develops amyloid plaques and associated neuroinflammation.[7][8]

Objective: To evaluate if chronic treatment with the test compound can reduce amyloid pathology, neuroinflammation, and cognitive deficits in 5XFAD mice.

Methodology:

  • Animals and Treatment: Use 3-month-old 5XFAD transgenic mice and their wild-type littermates. Administer the test compound or vehicle daily for 8 weeks.

  • Behavioral Testing: In the final week of treatment, assess spatial learning and memory using the Morris Water Maze or Y-maze spontaneous alternation test.

  • Tissue Collection and Analysis: Following behavioral testing, collect brain tissue as described in Protocol 3.

    • Biochemical: Use one hemisphere to measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ via ELISA.

    • Histological: Use the other hemisphere to quantify amyloid plaque load (using Thioflavin-S or 6E10 antibody staining) and assess microgliosis (Iba1) and astrocytosis (GFAP) surrounding the plaques.

Expected Quantitative Outcomes:

Treatment GroupY-Maze Alternation (%)Cortical Aβ₄₂ (pg/mg tissue)Hippocampal Iba1+ Area (%)
Wild-Type + Vehicle75%< 502.1%
5XFAD + Vehicle50%450012.5%
5XFAD + Compound68%28006.8%

Safety, Handling, and Best Practices

Researcher Safety:

  • While specific toxicity data for this compound is not available, researchers should handle it with standard laboratory precautions. Based on related structures like N,N-diethylacetamide, the compound may be harmful if swallowed, inhaled, or in contact with skin.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid creating dust or aerosols.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Troubleshooting:

  • In Vitro Assays: High variability between wells can be caused by inconsistent cell seeding or edge effects in the plate. Ensure proper cell suspension and avoid using the outermost wells for critical measurements. If the compound shows low solubility, consider using DMSO as a vehicle, ensuring the final concentration does not exceed 0.1% to avoid vehicle-induced toxicity.

  • In Vivo Studies: Behavioral results can be influenced by the time of day and handling stress. Conduct all behavioral tests at the same time each day and handle mice consistently across all groups. For IHC, inadequate perfusion can lead to high background staining; ensure complete exsanguination and clear perfusion with saline before fixing.

By following this comprehensive guide, researchers can systematically investigate the therapeutic potential of N,N-Diethyl-2-(piperazin-1-yl)acetamide, generating the robust data necessary for further drug development in the challenging field of neurological disorders.

References
  • Lana, E., & Klajn, R. (2021). Alzheimer's Disease: Experimental Models and Reality. Frontiers in Aging Neuroscience. [Link]

  • Pharmaron. (n.d.). in vitro Neurology Assay Services for Drug Discovery. Pharmaron. [Link]

  • Tiwari, S., et al. (2021). Mammalian Models in Alzheimer's Research: An Update. MDPI. [Link]

  • Drummond, E., & Wisniewski, T. (2017). Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. Nature Reviews Neuroscience. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. [Link]

  • Taconic Biosciences. (n.d.). Alzheimer's Disease Mouse Models. Taconic Biosciences. [Link]

  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof. [Link]

  • Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Axion BioSystems. [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. MD Biosciences. [Link]

  • Gaire, J. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS?. ResearchGate. [Link]

  • Monnet-Tschudi, F., et al. (2011). Methods to assess neuroinflammation. Current protocols in toxicology. [Link]

  • Loggia, M. L., et al. (2015). In Vivo Imaging of Human Neuroinflammation. PMC - PubMed Central - NIH. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Cole-Parmer. [Link]

  • Loggia, M. L., et al. (2015). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience. [Link]

  • Popugaeva, E., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience. [Link]

  • Kumar, A., et al. (2012). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. PubMed Central - NIH. [Link]

  • Rangel-Galván, M., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. [Link]

  • Lutanie, E., & Leung, K. (2010). N, N-Diethyl-2-2(2-(4-[11C]methoxyphenyl)-5,7-dimethyl-pyrazolo(1,5- a)pyrimidin-3-yl)-acetamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • NIST. (2025). Acetamide, N,N-diethyl-. NIST WebBook. [Link]

  • PubChem. (n.d.). N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide. PubChem. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. [Link]

  • Al-Ostath, R., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega. [Link]

Sources

Method

Application Note: Quantitative Bioanalysis of N,N-Diethyl-2-(piperazin-1-yl)acetamide in Human Plasma

Abstract This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of N,N-Diethyl-2-(piperazin-1-yl)acetamide in human plasma. Recognizing the critical ne...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of N,N-Diethyl-2-(piperazin-1-yl)acetamide in human plasma. Recognizing the critical need for robust and reliable bioanalytical data in drug development, this guide details two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for pharmacokinetic studies and a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for applications where higher concentration levels are expected. The protocols are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Introduction: The Analytical Imperative

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine moiety, a common pharmacophore in many biologically active molecules.[5] The piperazine ring and its derivatives are known to interact with various biological targets, making compounds like this one potential candidates for pharmaceutical development.[6][7] Accurate quantification of this analyte in biological matrices such as plasma is fundamental to understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile, which is a cornerstone of preclinical and clinical drug development.[1][4][8]

The primary challenges in developing such bioanalytical methods lie in achieving sufficient sensitivity, selectivity against endogenous matrix components, and high-throughput capability.[9][10] Biological samples like plasma are complex mixtures containing proteins, lipids, salts, and other small molecules that can interfere with analysis.[11][12] Therefore, a meticulously developed sample preparation strategy is as crucial as the final analytical measurement.[13][14]

This guide is designed for researchers and drug development professionals, offering both the "how" and the "why" behind the presented protocols. Adherence to these methodologies will ensure the generation of reliable, reproducible, and defensible data compliant with global regulatory standards.[15][16]

Analyte Characteristics & Method Selection Rationale

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a basic compound due to the presence of the piperazine nitrogen atoms. This basicity is a key physicochemical property that governs the choice of extraction and chromatographic techniques. The diethylacetamide group provides a degree of lipophilicity. While specific metabolic pathways for this exact molecule are not extensively documented, related piperazine and acetamide compounds undergo metabolic processes such as N-dealkylation and oxidation.[7][17][18]

  • For High Sensitivity (LC-MS/MS): To support typical pharmacokinetic studies, which often require measuring concentrations in the low ng/mL range, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[13] Its unparalleled sensitivity and specificity, derived from the ability to select for both a parent ion and a specific fragment ion, make it the preferred choice.

  • For Higher Concentration Assays (HPLC-UV): In scenarios such as formulation development or later-phase clinical trials where plasma concentrations are higher, a simpler and more widely available HPLC-UV method can be sufficient.[19][20] Since the analyte lacks a strong native chromophore, derivatization may be necessary to enhance UV detection, although direct detection at low UV wavelengths (~210 nm) is also explored.[21][22]

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to isolate the analyte from interfering matrix components, thereby improving analytical accuracy and preventing instrument contamination.[14][23][24] Based on the anticipated properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide, three common extraction techniques are considered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

PPT is a rapid and straightforward method, making it suitable for high-throughput environments.[25][26][27] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to the plasma sample to denature and precipitate proteins.[28]

  • Causality: The addition of ACN disrupts the hydration shell around proteins, causing them to aggregate and precipitate.[26] While fast, PPT offers the least clean-up, potentially leading to ion suppression in LC-MS/MS analysis due to co-extracted phospholipids and other endogenous components.[9][25]

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[13][29]

  • Causality: By adjusting the pH of the aqueous plasma sample to be basic (e.g., pH > 10), the basic analyte N,N-Diethyl-2-(piperazin-1-yl)acetamide will be in its neutral, un-ionized form. This significantly increases its solubility in a non-polar organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), allowing for its efficient extraction from the aqueous matrix.[29][30] LLE provides a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE)

SPE offers the most thorough clean-up by partitioning the analyte between a solid sorbent and a liquid phase.[10][23][31] For a basic compound, a cation-exchange or a polymeric reversed-phase sorbent is ideal.

  • Causality: A mixed-mode cation-exchange SPE protocol leverages both hydrophobic and ionic interactions. The plasma sample is loaded under acidic conditions (pH < 4) where the piperazine nitrogens are protonated (positively charged), promoting strong retention on the cation-exchange sorbent. A series of washes with organic and aqueous solvents removes neutral and acidic interferences. Finally, the analyte is eluted with a basic organic solvent, which neutralizes the piperazine moiety, disrupting the ionic interaction and releasing it from the sorbent.[32][33] This technique yields a very clean extract, minimizing matrix effects and enhancing assay robustness.[31]

Protocol 1: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the quantification of N,N-Diethyl-2-(piperazin-1-yl)acetamide from the low ng/mL to the high µg/mL range, making it ideal for pharmacokinetic profiling. It employs Solid-Phase Extraction for sample clean-up.

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis s1 1. Plasma Sample (100 µL + IS) s2 2. Pretreat (Acidify to pH < 4) s1->s2 s3 3. Load onto Cation-Exchange SPE Plate s2->s3 s4 4. Wash 1 (Acidic Aqueous Wash) s3->s4 s5 5. Wash 2 (Organic Wash, e.g., MeOH) s4->s5 s6 6. Elute (5% NH4OH in ACN) s5->s6 s7 7. Evaporate & Reconstitute s6->s7 a1 8. Inject into UPLC System s7->a1 Clean Extract a2 9. Chromatographic Separation (C18 Reversed-Phase) a1->a2 a3 10. Ionization (ESI+) a2->a3 a4 11. MS/MS Detection (MRM Mode) a3->a4 a5 12. Data Processing (Quantification) a4->a5

Caption: Workflow for LC-MS/MS quantification of the analyte.

Step-by-Step Protocol

Materials:

  • Human plasma (K2-EDTA)

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide reference standard

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., D4-N,N-Diethyl-2-(piperazin-1-yl)acetamide

  • Mixed-Mode Strong Cation Exchange SPE Plate (e.g., 30 mg/well)

  • Reagents: Formic acid, Ammonium hydroxide, HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water.

Procedure:

  • Preparation of Standards: Prepare calibration standards (e.g., 1-2000 ng/mL) and quality control (QC) samples (Low, Mid, High) by spiking the reference standard into blank human plasma.

  • Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 20 µL of the SIL-IS working solution (e.g., at 500 ng/mL). Add 200 µL of 2% formic acid in water and vortex to mix. This acidifies the sample to ensure the analyte is charged.

  • SPE Plate Conditioning: Condition the wells of the SPE plate by sequentially passing 500 µL of MeOH followed by 500 µL of water.

  • Sample Loading: Load the pre-treated sample mixture onto the conditioned SPE plate.

  • Washing:

    • Wash 1: Add 500 µL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Add 500 µL of MeOH to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and IS from the sorbent by adding 2 x 250 µL aliquots of 5% ammonium hydroxide in ACN. The basic pH neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

Instrumental Conditions
ParameterRecommended SettingRationale
LC System UPLC/HPLC SystemProvides rapid and efficient separation.
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Offers good retention and peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and promotes ionization in ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution from the reversed-phase column.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold, and re-equilibrate.Ensures separation from matrix components and elution of the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
MS System Triple Quadrupole Mass SpectrometerRequired for high-sensitivity MRM experiments.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic piperazine moiety is readily protonated.
MRM Transitions To be determined by infusing the analyte. e.g., Parent Ion [M+H]+ → Product Ion (specific fragment)Provides the required specificity and sensitivity for quantification.[34]
Method Validation Parameters

The method must be validated according to FDA or EMA guidelines.[1][2][3][35][36][37]

ParameterAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal value (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible.
Matrix Effect IS-normalized matrix factor should have a %CV ≤ 15%.
Stability Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration.

Protocol 2: Routine Quantification by HPLC-UV

This method is suitable for applications where analyte concentrations are expected to be in the higher ng/mL to µg/mL range. It uses a simpler protein precipitation sample preparation method.

Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation (PPT) cluster_analysis HPLC-UV Analysis s1 1. Plasma Sample (100 µL + IS) s2 2. Add ACN (3:1 ratio) to precipitate proteins s3 3. Vortex & Centrifuge (e.g., 10 min @ 4000g) s4 4. Transfer Supernatant a1 5. Inject into HPLC System s4->a1 Supernatant a2 6. Chromatographic Separation (C18 Reversed-Phase) a1->a2 a3 7. UV Detection (e.g., 210 nm) a2->a3 a4 8. Data Processing (Quantification) a3->a4

Caption: Workflow for HPLC-UV quantification of the analyte.

Step-by-Step Protocol

Materials:

  • Human plasma (K2-EDTA)

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide reference standard

  • Structural analog as Internal Standard (IS) (e.g., another piperazine derivative)

  • Reagents: HPLC-grade Acetonitrile (ACN) and other mobile phase components.

Procedure:

  • Preparation of Standards: Prepare calibration standards (e.g., 50-5000 ng/mL) and QCs in blank human plasma.

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution. Add 300 µL of cold ACN.

  • Mixing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[26] Centrifuge the samples at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or 96-well plate for analysis.

  • HPLC-UV Analysis: Inject 20-50 µL of the supernatant onto the HPLC-UV system.

Instrumental Conditions
ParameterRecommended SettingRationale
LC System HPLC SystemStandard equipment for this type of analysis.
Column C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)Robust and reliable column for routine analysis.
Mobile Phase Isocratic or Gradient mix of Phosphate Buffer (pH 3.0) and Acetonitrile.The buffer controls the ionization state of the analyte, ensuring consistent retention, while ACN acts as the organic modifier.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CProvides stable retention times.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength 210 nm or wavelength determined by UV scan.Amide bonds and the piperazine structure may show some absorbance at low UV wavelengths. A full scan is needed to find λmax.[21]

Trustworthiness & Self-Validation

The integrity of any bioanalytical project rests on the validated state of its methods.[1][35] The protocols described herein are designed as self-validating systems. The inclusion of an internal standard in every sample, standard, and QC corrects for variability in sample preparation and instrument response. The calibration curve, analyzed with every batch of samples, verifies the instrument's linear response. The concurrent analysis of QCs at multiple concentrations confirms the accuracy and precision of the method for that specific run, ensuring that the data generated for unknown samples is reliable and accurate.[4] Any deviation of QCs outside the established acceptance criteria (e.g., ±15%) invalidates the run, preventing the reporting of erroneous data.[36]

References

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Application

Application Notes &amp; Protocols: Molecular Docking Studies of N,N-Diethyl-2-(piperazin-1-yl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-ap...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including basicity and conformational flexibility, allow it to modulate pharmacokinetic and pharmacodynamic profiles favorably.[2][3] This guide provides an in-depth technical overview and detailed protocols for conducting molecular docking studies on a specific class of these compounds: N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives. Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5][6] By elucidating these interactions at an atomic level, researchers can gain critical insights into structure-activity relationships (SAR), guide lead optimization, and accelerate the drug discovery process.[5][7] This document offers both the theoretical underpinnings and practical, step-by-step workflows necessary for robust and reliable in silico analysis.

Introduction: The Scientific Rationale

N,N-Diethyl-2-(piperazin-1-yl)acetamide and its derivatives represent a versatile chemical class with significant therapeutic potential. The core piperazine ring often serves as a flexible linker or a key pharmacophoric element, capable of forming crucial interactions with various biological targets.[1][8] These compounds have been explored for a wide range of biological activities, including antimicrobial and anticancer effects.[9][10][11]

Molecular docking serves as an indispensable computational tool in the rational design of these derivatives.[12][13] It allows for the rapid, cost-effective screening of virtual libraries to identify promising candidates and helps to hypothesize their mechanism of action before committing to costly and time-consuming synthesis and experimental testing.[4][5] The primary goals of docking these derivatives are to:

  • Predict Binding Affinity: Estimate the strength of the interaction between the derivative and its target protein, typically expressed as a docking score or binding energy (e.g., in kcal/mol).[14]

  • Determine Binding Pose: Identify the most likely three-dimensional orientation of the ligand within the protein's binding site.[6]

  • Elucidate Key Interactions: Characterize the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.[15]

This guide is structured to provide a comprehensive workflow, from initial target selection to the final analysis of docking results, grounded in established scientific principles to ensure the trustworthiness of the generated data.

The Molecular Docking Workflow: A Conceptual Overview

Molecular docking simulates the binding process by exploring a vast number of possible conformations and orientations of the ligand within the receptor's active site.[4] This process is governed by two key components: a sampling algorithm and a scoring function .[16] The algorithm generates various poses, while the scoring function evaluates and ranks them to identify the most favorable binding mode, which ideally corresponds to the lowest Gibbs free energy state.[12][16]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Target_Selection Target Identification & PDB File Acquisition Protein_Prep Protein Preparation (Remove water, add H, assign charges) Target_Selection->Protein_Prep PDB ID Ligand_Prep Ligand Preparation (2D to 3D, energy minimization) Target_Selection->Ligand_Prep Derivative Structures Grid_Gen Grid Box Generation (Define docking search space) Protein_Prep->Grid_Gen Docking_Run Execute Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis Analyze Poses & Scores (Binding affinity, interactions) Docking_Run->Results_Analysis Validation Protocol Validation (Redocking, comparison) Results_Analysis->Validation SAR SAR & Lead Optimization Validation->SAR

Caption: High-level workflow for molecular docking studies.

Detailed Experimental Protocols

This section provides step-by-step methodologies using widely accessible and validated open-source software: AutoDock Tools (ADT) for preparation and AutoDock Vina for the docking simulation.[17][18]

Protocol 1: Target Protein Preparation

The goal of this protocol is to prepare the receptor (protein) by cleaning the crystal structure obtained from the Protein Data Bank (PDB) and converting it into a suitable format for docking.

Causality: Raw PDB files often contain non-essential components like water molecules, co-crystallized ligands, and ions, and they lack hydrogen atoms.[19] These must be addressed to create a chemically correct and computationally tractable model of the protein's binding site.[20][21]

Methodology:

  • Obtain Protein Structure: Download the PDB file for your target protein from the RCSB PDB database (e.g., PDB ID: 6LU7 for SARS-CoV-2 main protease).

  • Load into AutoDock Tools (ADT):

    • Start ADT.

    • Go to File > Read Molecule and select your downloaded PDB file.[22]

  • Clean the Structure:

    • Delete Water Molecules: Go to Edit > Delete Water. This is a standard step unless specific water molecules are known to be critical for ligand binding.[17][19]

    • Remove Co-crystallized Ligands/Ions: Select the unwanted heteroatoms (ligands, ions) and go to Edit > Delete > Delete Selected Atoms.

    • Handle Multiple Chains: If the PDB file contains a multimer but your target is a monomer, delete the extraneous chains.[19]

  • Add Hydrogens:

    • Go to Edit > Hydrogens > Add.

    • Select Polar only and click OK. This adds hydrogens only to polar atoms like oxygen and nitrogen, which are crucial for hydrogen bonding.[23]

  • Assign Charges:

    • Go to Edit > Charges > Compute Gasteiger. This calculates partial charges for each atom, which is necessary for the scoring function to evaluate electrostatic interactions.[24]

  • Save as PDBQT:

    • Go to Grid > Macromolecule > Choose.

    • Select your protein molecule and click Select Molecule.

    • A new window will prompt you to save the file. Save it in the PDBQT format (e.g., protein.pdbqt). This format includes atomic coordinates, charges, and atom types required by AutoDock Vina.[17]

Protocol 2: Ligand Preparation

This protocol details the conversion of the 2D structure of an N,N-Diethyl-2-(piperazin-1-yl)acetamide derivative into a 3D, energy-minimized PDBQT file.

Causality: Ligands must be represented as 3D structures with correct stereochemistry, bond orders, and a low-energy conformation to ensure the docking simulation starts from a physically realistic point.[19] Defining rotatable bonds is essential for flexible docking, allowing the algorithm to explore different conformations of the ligand.[23]

Methodology:

  • Obtain 2D Structure: Draw the derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch) or download its SDF file from a database like PubChem.

  • Convert to 3D: Use a program like Open Babel or the 3D conversion feature within your drawing software to generate a 3D structure. Save this as a .mol2 or .pdb file.

  • Load into ADT:

    • Go to Ligand > Input > Open and select your 3D ligand file.[17]

  • Detect Torsional Root and Rotatable Bonds:

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Torsion Tree > Choose Torsions. ADT will automatically detect and highlight rotatable bonds. You can manually adjust if needed.

  • Save as PDBQT:

    • Go to Ligand > Output > Save as PDBQT. Name the file (e.g., ligand.pdbqt).[22]

Protocol 3: Docking Simulation with AutoDock Vina

This protocol outlines how to define the search space and execute the docking calculation.

Causality: The docking algorithm needs a defined three-dimensional space (the "grid box") to search for potential binding poses. The size and location of this box are critical; it should be large enough to encompass the entire binding site but not so large as to make the search computationally inefficient.

Methodology:

  • Define the Grid Box in ADT:

    • Load both the prepared protein (protein.pdbqt) and ligand (ligand.pdbqt) into ADT.

    • Go to Grid > Grid Box....

    • A box will appear around the protein. Adjust its position (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to cover the active site of the protein. If a co-crystallized ligand was present, centering the box on its original location is a common and effective strategy.[20][22]

    • Record the center and size coordinates.

  • Create a Configuration File:

    • Open a plain text editor and create a file named config.txt.

    • Enter the names of your receptor and ligand files, and the grid box coordinates you recorded.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and config.txt files.

    • Execute the Vina command: vina --config config.txt --log log.txt[25]

    • Vina will run the docking simulation and output the results into results.pdbqt and a summary into log.txt.[26]

Data Presentation and Interpretation

A critical part of any docking study is the clear presentation and rigorous interpretation of the results.[15][27]

Analyzing the Output

The log.txt file provides a table of the top binding poses (usually 9) ranked by their binding affinity.

  • Binding Affinity (kcal/mol): This score estimates the binding free energy. More negative values indicate stronger, more favorable binding.[14][28] It is the primary metric for ranking different derivatives.

  • RMSD (Root Mean Square Deviation): The log file provides two RMSD values: rmsd l.b. (lower bound) and rmsd u.b. (upper bound) relative to the best pose. An RMSD value below 2.0 Å between different poses suggests they belong to the same binding cluster and are conformationally similar.[14][27]

Example Data Table

Summarize the docking results for a series of derivatives in a table for easy comparison.

Compound IDDerivative SubstitutionBinding Affinity (kcal/mol)H-BondsInteracting Residues
DP-01 (Reference)-7.83HIS41, GLU166, THR25
DP-02 4-fluoro-phenyl-8.54HIS41, GLU166, GLN189
DP-03 3-chloro-phenyl-8.23HIS41, GLU166, CYS145
DP-04 4-methoxy-phenyl-7.52GLU166, THR26
Visualizing Interactions

Visual inspection of the top-ranked pose is essential for understanding the structural basis of binding.[15][29]

  • Load Results into a Visualizer: Open a molecular visualization tool like PyMOL or UCSF Chimera.

  • Load Protein and Ligand Pose: Load the protein.pdbqt file and the output results.pdbqt file. The output file contains multiple poses; you can select the best one (Mode 1).

  • Identify Key Interactions: Use the software's tools to find and display hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the protein's amino acid residues. This visual data provides the "why" behind the calculated binding affinity.[29]

G cluster_protein Protein Active Site Ligand Piperazine Derivative (DP-02) HIS41 HIS41 Ligand->HIS41 H-Bond GLU166 GLU166 Ligand->GLU166 H-Bond GLN189 GLN189 Ligand->GLN189 H-Bond CYS145 CYS145 Ligand->CYS145 Hydrophobic Interaction

Caption: Diagram of key ligand-protein interactions.

Trustworthiness: Protocol Validation

Every computational protocol must be validated to ensure its predictions are reliable.[30] The most common and essential validation step in molecular docking is redocking .[31][32]

Protocol:

  • Select a Control System: Choose a protein from the PDB that has a co-crystallized ligand structurally similar to your derivative series.

  • Extract the Native Ligand: Separate the co-crystallized ligand from the protein PDB file.

  • Prepare Protein and Ligand: Prepare the protein and the extracted native ligand using the exact same protocols (1 and 2) described above.

  • Perform Docking: Run the docking simulation (Protocol 3) using the prepared protein and native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original co-crystallized position. Calculate the RMSD between the heavy atoms of the two structures.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation.[30][33] It demonstrates that your docking protocol can accurately reproduce a known, experimentally determined binding mode.[31] This builds confidence that the poses predicted for your novel derivatives are also plausible.

Conclusion

Molecular docking is a cornerstone of modern, computer-aided drug design.[34][35] When applied with rigor and validated correctly, it provides invaluable insights into the molecular interactions driving the biological activity of N,N-Diethyl-2-(piperazin-1-yl)acetamide derivatives. The protocols and principles outlined in this guide provide a robust framework for researchers to screen compounds, rationalize structure-activity relationships, and ultimately accelerate the journey from virtual hit to viable drug candidate.

References

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Method

Application Notes &amp; Protocols: The Strategic Utility of N-Substituted-2-(piperazin-1-yl)acetamides as Versatile Intermediates in Central Nervous System (CNS) Drug Discovery

Introduction: The Piperazine Acetamide Scaffold - A Privileged Motif in Neurotherapeutics In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Acetamide Scaffold - A Privileged Motif in Neurotherapeutics

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets in a specific and potent manner. The N-substituted-2-(piperazin-1-yl)acetamide core is a quintessential example of such a scaffold, particularly in the development of agents targeting the central nervous system (CNS).[1] Its inherent structural features—a six-membered heterocyclic piperazine ring with two nitrogen atoms at opposite positions—confer a unique combination of aqueous solubility, metabolic stability, and the capacity for diverse substitutions, making it an ideal building block for novel neurotherapeutics.[1]

This guide provides an in-depth exploration of the synthesis and application of N-substituted-2-(piperazin-1-yl)acetamides, with a particular focus on their role as key intermediates in the generation of compounds with anticonvulsant and other CNS-active properties.[2][3][4] While this document will focus on a representative synthetic protocol, the principles and techniques described are broadly applicable to a range of derivatives within this class, including N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Chemical Properties and Synthetic Overview

The general structure of an N-substituted-2-(piperazin-1-yl)acetamide is characterized by a piperazine ring linked via one of its nitrogen atoms to an acetamide group. The second nitrogen of the piperazine ring and the amide nitrogen can be further substituted, providing a rich platform for molecular diversity and the fine-tuning of pharmacological activity.

A common and efficient synthetic route to this class of compounds involves the nucleophilic substitution of a haloacetamide with a suitably substituted piperazine. This reaction is typically straightforward and high-yielding, making it amenable to both laboratory-scale synthesis and larger-scale production.

Core Synthetic Protocol: Synthesis of a Representative N-aryl-2-(piperazin-1-yl)acetamide Derivative

This protocol details the synthesis of a representative N-aryl-2-(piperazin-1-yl)acetamide, a class of compounds that has shown significant promise as anticonvulsant agents.[2][3] The following procedure is a generalized representation based on established synthetic methodologies.[2][3][5]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products A N-Aryl-2-chloroacetamide C N-Aryl-2-(piperazin-1-yl)acetamide Derivative A->C Nucleophilic Substitution B Substituted Piperazine B->C D Byproduct (e.g., HCl salt) C->D

A representative nucleophilic substitution reaction.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Notes
N-Aryl-2-chloroacetamideVariesVariesStarting material
Substituted PiperazineVariesVariesStarting material
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.21Base
Acetonitrile (CH₃CN)75-05-841.05Anhydrous, reaction solvent
Dichloromethane (CH₂Cl₂)75-09-284.93Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying agent
Diethyl Ether (C₄H₁₀O)60-29-774.12For precipitation/crystallization

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the N-aryl-2-chloroacetamide (1.0 eq) and the substituted piperazine (1.1 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile to the flask to dissolve the reactants. To this solution, add anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is then heated to reflux (approximately 82°C for acetonitrile) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The inorganic salts are removed by filtration, and the filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is then dissolved in dichloromethane and washed successively with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • Crystallization: The resulting solid is then purified by crystallization, typically from a solvent system such as diethyl ether or an ethanol/water mixture, to afford the pure N-aryl-2-(piperazin-1-yl)acetamide derivative.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in CNS Drug Discovery: Anticonvulsant Agents

Derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have been extensively synthesized and evaluated for their anticonvulsant activity.[2][3] These compounds have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][6]

The mechanism of action for many of these compounds is believed to involve modulation of neuronal voltage-sensitive sodium channels.[2][3] The piperazine acetamide core serves as a crucial pharmacophore, with substitutions on the aryl rings influencing the potency, selectivity, and pharmacokinetic properties of the final compound.

Workflow for Anticonvulsant Drug Discovery:

Drug discovery workflow for piperazine-based anticonvulsants.

Further Applications in CNS Research

Beyond anticonvulsant activity, the N-substituted-2-(piperazin-1-yl)acetamide scaffold is a versatile intermediate for developing a range of CNS agents.[4][7] By modifying the substituents, researchers have synthesized compounds with potential applications as:

  • Anxiolytics and Muscle Relaxants: Certain derivatives have shown promising anxiolytic and skeletal muscle relaxant properties.[4]

  • Antipsychotics: The arylpiperazine moiety is a common feature in many antipsychotic drugs, and this intermediate provides a facile route to novel analogues.[8]

  • Cholinesterase Inhibitors: Modifications of the acetamide portion have led to the development of compounds with inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in Alzheimer's disease research.[9]

Conclusion and Future Perspectives

The N-substituted-2-(piperazin-1-yl)acetamide framework represents a highly valuable and versatile class of chemical intermediates. Their straightforward synthesis and the ease with which their structure can be modified make them powerful tools for medicinal chemists engaged in CNS drug discovery. The continued exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

  • Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 67(4), 735-744.
  • Kaminski, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(21), 5026.
  • National Center for Biotechnology Information. (n.d.). N-ethyl-2-(piperazin-1-yl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • Özdemir, A., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research, 85(4), e22214.
  • PubMed. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Retrieved from [Link]

  • Rana, A., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry, 17(3), 229-238.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Sapa, J., et al. (2014). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 19(6), 7650-7669.
  • Singh, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.
  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (2004). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.

Synthesis Overview

The most common and direct route for the synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide involves the nucleophilic substitution of a haloacetamide, typically 2-Chloro-N,N-diethylacetamide, with piperazine. This reaction is a classic example of N-alkylation of an amine.[1][2]

The primary challenge in this synthesis is controlling the selectivity to favor the desired mono-alkylated product over the di-alkylated byproduct, 1,4-bis(diethylcarbamoylmethyl)piperazine.[3]

Reaction Scheme

Synthesis_Scheme piperazine Piperazine reaction_node Base, Solvent (e.g., K2CO3, Acetonitrile) piperazine->reaction_node + chloroacetamide 2-Chloro-N,N-diethylacetamide chloroacetamide->reaction_node product N,N-Diethyl-2-(piperazin-1-yl)acetamide byproduct 1,4-bis(diethylcarbamoylmethyl)piperazine (Di-alkylation byproduct) hcl HCl reaction_node->product Desired Product reaction_node->byproduct Side Product

Caption: General reaction scheme for the synthesis of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Troubleshooting Guide (Q&A)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A low yield can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Piperazine: Ensure you are using anhydrous piperazine. The presence of water can lead to hydrolysis of the chloroacetamide.

    • 2-Chloro-N,N-diethylacetamide: This reactant is susceptible to degradation. It's advisable to use a freshly opened bottle or to purify it by distillation if its purity is questionable.[4] The quality of the alkylating agent is critical.[5]

  • Reaction Stoichiometry: The molar ratio of piperazine to the chloroacetamide is the most critical factor for controlling selectivity and yield. A large excess of piperazine is commonly used to statistically favor mono-alkylation.[3][6]

  • Choice of Base and Solvent:

    • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is often sufficient to neutralize the HCl generated during the reaction.[7] Using a strong base can increase the nucleophilicity of the mono-substituted product, leading to more di-alkylation.[3]

    • Solvent: The solvent polarity can influence reaction rates. A polar aprotic solvent like acetonitrile is a good starting point.[7] Experimenting with other solvents like dichloromethane (DCM) or ethanol might be beneficial.[3]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the formation of the di-alkylation byproduct.[3] It's recommended to start at room temperature and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: I'm observing a significant amount of the di-substituted byproduct. How can I improve mono-substitution selectivity?

The formation of 1,4-bis(diethylcarbamoylmethyl)piperazine is the most common side reaction.[3] Here are several strategies to enhance mono-alkylation:

StrategyRationaleRecommended Action
Use a Large Excess of Piperazine Statistically, the alkylating agent is more likely to react with an unreacted piperazine molecule than the mono-alkylated product.[3][6]Start with a 5 to 10-fold molar excess of piperazine relative to 2-chloro-N,N-diethylacetamide.[3]
Slow Addition of Alkylating Agent Maintains a low concentration of the alkylating agent, which favors the initial reaction with the more abundant piperazine.[3]Add the 2-chloro-N,N-diethylacetamide solution dropwise to the stirred piperazine solution over an extended period (e.g., 1-2 hours).[3]
Lower Reaction Temperature The second alkylation step often has a higher activation energy than the first. Lowering the temperature can disproportionately slow down the formation of the di-substituted product.[3]Run the reaction at room temperature or even at 0°C initially.[3]
Use a Mono-Protected Piperazine This is the most definitive way to prevent di-alkylation. One nitrogen is protected, forcing the reaction to occur at the other.[8]Use N-Boc-piperazine as the starting material. The Boc protecting group can be removed in a subsequent step using an acid like trifluoroacetic acid (TFA).[8][9]

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q2 -> q3 [label="Yes"];
q3 -> end_solution [label="Yes"];
q3 -> s3 [label="No"];
s3 -> end_solution;

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Caption: Decision tree for troubleshooting di-alkylation.

Q3: The purification of the final product is difficult. What are the best practices?

Purification can be challenging due to the presence of excess piperazine and the potential for both the starting materials and products to be water-soluble.

  • Work-up Procedure:

    • After the reaction is complete, quench with a saturated sodium bicarbonate solution.[3]

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[3]

    • If your product remains in the aqueous layer, it is likely in its protonated (salt) form.[8] Try basifying the aqueous layer with a base like sodium carbonate to a pH of 11-12 before extraction.

  • Purification Technique:

    • Column Chromatography: This is the most effective method to separate the mono-alkylated product from the di-alkylated byproduct and any remaining starting material.[3] A silica gel column is typically used.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/isopropyl alcohol) can be an effective purification method.[10]

Detailed Experimental Protocol

This protocol is a general guideline for the mono-N-alkylation of piperazine using an excess of the amine.

Materials:

  • Piperazine (10 equivalents)

  • 2-Chloro-N,N-diethylacetamide (1 equivalent)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve piperazine (10 eq.) and potassium carbonate (3 eq.) in anhydrous acetonitrile.

  • Stir the suspension at room temperature.

  • In a separate flask, dissolve 2-Chloro-N,N-diethylacetamide (1 eq.) in a small amount of anhydrous acetonitrile.

  • Add the 2-Chloro-N,N-diethylacetamide solution dropwise to the piperazine suspension over 1 hour.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.[7]

  • Partition the residue between DCM and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q: What is the role of the base in this reaction? A: The N-alkylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the amine nucleophiles (piperazine and the product), rendering them unreactive. The base is added to neutralize this acid and maintain a supply of the free-base amine for the reaction to proceed.[7]

Q: Can I use a different haloacetamide, like 2-bromo-N,N-diethylacetamide? A: Yes, other haloacetamides can be used. Alkyl bromides and iodides are generally more reactive than alkyl chlorides.[5] Using a more reactive alkylating agent might increase the reaction rate but could also potentially lead to more di-alkylation. Reaction conditions may need to be adjusted accordingly (e.g., lower temperature).

Q: What are the key safety precautions for this synthesis? A: Both piperazine and chloroacetamide derivatives should be handled with care. 2-Chloro-N,N-diethylacetamide is toxic and an irritant.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q: How can I confirm the identity and purity of my final product? A: The structure and purity of the synthesized N,N-Diethyl-2-(piperazin-1-yl)acetamide should be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.
  • Benchchem. (n.d.). Preventing di-substitution in piperazine N-alkylation reactions.
  • Benchchem. (n.d.). Troubleshooting low yield in Acetyl-PHF6QV amide solid-phase synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings.
  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Retrieved from [Link]

  • Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Why did my amide syntesis does not work? ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chloroacetamide. Retrieved from [Link]

  • Steiner, D. F., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Balaraman, K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9093-9098.
  • Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • T. E. Storr, et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11637-11640.
  • Reel Molecules. (2020, July 9). Electrophilic Alkylation at Carbon Part 6: Alkylation of Enamines [Video]. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. ResearchGate. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Ferla, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1599.
  • Pittelkow, T., & Christensen, J. B. (n.d.). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Retrieved from [Link]

  • Various Authors. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • Ak, S. S., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research, 85(4).
  • Various Authors. (2021).
  • Various Authors. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.
  • Google Patents. (n.d.). WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Various Authors. (2024). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl)-2- (piperazin-1-yl) acetamide hydro. International Journal of Novel Research and Development.
  • PubChem. (n.d.). Chloro-N,N-diethylacetamide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of N,N-Diethyl-2-(piperazin-1-yl)acetamide in Aqueous Solutions

Welcome to the technical support center for N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

I. Foundational Knowledge: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the inherent physicochemical properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide that govern its solubility. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural motifs: the piperazine ring and the N,N-diethylacetamide group.

The piperazine moiety, a six-membered ring containing two nitrogen atoms, confers basic properties to the molecule. This makes its aqueous solubility highly dependent on pH.[1][2][3][4] The N,N-diethylacetamide portion of the molecule contributes to its lipophilicity, or "oil-loving" nature, which can counteract its water solubility. The interplay between these two structural features is central to the solubility challenges you may encounter.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is my N,N-Diethyl-2-(piperazin-1-yl)acetamide compound poorly soluble in neutral aqueous buffers?

A1: Due to the basic nature of the piperazine ring, N,N-Diethyl-2-(piperazin-1-yl)acetamide is a weak base. In neutral or alkaline solutions (pH ≥ 7), the piperazine nitrogens are largely deprotonated and uncharged. This un-ionized form is more lipophilic and thus less soluble in water. To achieve significant aqueous solubility, the molecule needs to be protonated, which occurs in acidic conditions (lower pH).[1][2][4]

Q2: I've noticed batch-to-batch variability in solubility. Why might this be happening?

A2: Variability in solubility can stem from differences in the solid-state properties of the compound between batches. Factors such as crystallinity, polymorphism (the existence of different crystal structures), or the presence of solvates or hydrates can significantly impact the energy required to dissolve the compound.[5] It is also possible that different batches may have slight variations in purity or salt form if it was synthesized as a salt.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A3:

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It's the maximum concentration that can be achieved when the solid and dissolved forms are in equilibrium.[5]

  • Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock (usually in an organic solvent like DMSO) into an aqueous buffer.[5] It's a measure of how quickly the compound precipitates out of a supersaturated solution.

For most in vitro biological assays, you are primarily concerned with kinetic solubility , as you are typically diluting a DMSO stock into your aqueous assay buffer.[5] If the compound precipitates upon dilution, it can lead to inaccurate and unreliable experimental results.

II. Troubleshooting Guide: From Common Issues to Advanced Solutions

This section is structured to address specific problems you may encounter during your experiments. Each solution is presented with a step-by-step protocol and an explanation of the underlying principles.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer (e.g., PBS, pH 7.4).

This is a classic kinetic solubility problem. The compound is soluble in the organic stock solvent but crashes out when introduced to the aqueous environment where it is less soluble.

Solution A: pH Adjustment

The most direct way to improve the solubility of a basic compound like N,N-Diethyl-2-(piperazin-1-yl)acetamide is to lower the pH of the aqueous solution.[]

Rationale: By lowering the pH, you increase the concentration of protons (H+) in the solution. These protons will protonate the basic nitrogen atoms on the piperazine ring, forming a positively charged species (a cation). This ionized form is significantly more polar and, therefore, more soluble in water. Weakly basic drugs exhibit higher solubility at lower pH values.[1][2][4]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).

  • Prepare a concentrated stock: Dissolve N,N-Diethyl-2-(piperazin-1-yl)acetamide in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Dilution and Observation: Add a small volume of the DMSO stock to each buffer to achieve your desired final concentration. Ensure the final DMSO concentration is kept low and consistent across all samples (typically ≤1%) to minimize its effect on the assay.

  • Incubate and Assess: Gently mix and incubate the solutions at your experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound remaining in the supernatant using HPLC-UV or a similar method.

Expected Outcome: You should observe a significant increase in solubility at lower pH values.

Caption: Impact of pH on the ionization and solubility of a basic compound.

Solution B: Utilize Co-solvents

If adjusting the pH is not feasible for your biological assay, using a co-solvent in your aqueous buffer can help keep the compound in solution.

Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][7][8] This makes the environment more favorable for lipophilic compounds. Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[7][8]

Commonly Used Co-solvents:

  • Polyethylene Glycol (PEG), particularly PEG 400[][8][9]

  • Propylene Glycol (PG)[][7]

  • Ethanol[][7]

  • Glycerin[][7]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Buffers: Prepare your primary aqueous buffer (e.g., PBS, pH 7.4) containing different percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).

  • Dilute and Observe: Add your DMSO stock of N,N-Diethyl-2-(piperazin-1-yl)acetamide to each co-solvent buffer to your desired final concentration.

  • Assess Solubility: As with the pH screening, visually inspect for precipitation or quantify the soluble fraction.

  • Validate Assay Compatibility: Crucially , run a control experiment to ensure that the concentration of the co-solvent used does not adversely affect your biological assay (e.g., enzyme activity, cell viability).

Data Presentation: Example Co-solvent Screening Results

Co-solvent System (in PBS, pH 7.4)Visual Observation (at 10 µM)
0% PEG 400 (Control)Heavy Precipitation
5% PEG 400Slight Haze
10% PEG 400Clear Solution
20% PEG 400Clear Solution
Issue 2: Even with pH adjustment and co-solvents, I'm struggling to reach my desired concentration for a stock solution.

For applications requiring higher concentrations, more advanced formulation strategies may be necessary.

Solution C: Cyclodextrin Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can encapsulate poorly soluble "guest" molecules, like N,N-Diethyl-2-(piperazin-1-yl)acetamide, forming an inclusion complex that has improved aqueous solubility.[10][11][12][13][14]

Rationale: The hydrophobic part of your compound partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble molecule and rendering the entire complex water-soluble.[10][11][12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer to create a stock solution (e.g., 10-40% w/v).

  • Method 1 (Co-evaporation - for solid complex):

    • Dissolve the drug in an organic solvent and the cyclodextrin in water.

    • Mix the two solutions and stir for 24 hours.

    • Evaporate the solvent to obtain a solid powdered inclusion complex.[13]

  • Method 2 (Kneading - for direct use):

    • Make a paste of the cyclodextrin with a small amount of water.

    • Slowly add your compound while triturating in a mortar and pestle.[13]

  • Method 3 (Direct Solubilization - for screening):

    • Add your compound (as a solid or from a concentrated DMSO stock) directly to the pre-made cyclodextrin solution.

    • Vortex or sonicate until the compound dissolves.

  • Determine Solubility: Centrifuge to remove any undissolved compound and measure the concentration in the supernatant.

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

III. Summary and Best Practices

When encountering solubility issues with N,N-Diethyl-2-(piperazin-1-yl)acetamide, adopt a systematic approach.

  • Start Simple - pH is Key: Given the basic piperazine moiety, always assess the effect of pH first. An acidic buffer is the most likely path to a stable solution.

  • Consider Co-solvents: If pH modification is not an option, screen a panel of biocompatible co-solvents. Always validate that the co-solvent does not interfere with your assay.

  • Advanced Techniques for High Concentrations: For challenging cases or when high concentrations are required, cyclodextrins offer a powerful solution.

  • Mind the Final DMSO Concentration: When diluting from a DMSO stock, always keep the final concentration of DMSO low and consistent (e.g., <1%) to avoid artifacts.[15]

  • Equilibrate and Observe: Allow your preparations to equilibrate at the experimental temperature and visually inspect for precipitation before use. Hazy or cloudy solutions indicate insolubility.

By understanding the chemical nature of N,N-Diethyl-2-(piperazin-1-yl)acetamide and applying these troubleshooting strategies, you can overcome solubility hurdles and generate reliable, reproducible data in your research.

References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.International Journal of Pharmaceutical Sciences.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). [Source not explicitly named].
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of algin
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Algin
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.bepls.
  • pH Adjustment and Co-Solvent Optimiz
  • Solubility data and pK a values of a few drugs that demonstrate...
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.PMC - NIH.
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.PMC - NIH.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.Benchchem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). [Source not explicitly named].

Sources

Troubleshooting

Stability and degradation of N,N-Diethyl-2-(piperazin-1-yl)acetamide under experimental conditions

Welcome to the technical support center for N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability and degradation-related issues encountered during experimentation.

Introduction

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a chemical compound with potential applications in pharmaceutical development.[1][2] Its structure, featuring a piperazine ring and an acetamide group, makes it susceptible to various degradation pathways under different experimental conditions.[1] Understanding the stability profile of this molecule is crucial for obtaining reliable and reproducible experimental results, as well as for ensuring the safety and efficacy of potential drug products. This guide provides a comprehensive overview of the stability and degradation of N,N-Diethyl-2-(piperazin-1-yl)acetamide, along with practical troubleshooting advice and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My experimental results with N,N-Diethyl-2-(piperazin-1-yl)acetamide are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound degradation.[3] If you observe a loss of potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change), it is critical to investigate the stability of your compound under your specific experimental conditions.[3] For optimal results, it is always recommended to use freshly prepared solutions. If storage is necessary, keep solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3]

Q2: I've noticed a color change in my solid N,N-Diethyl-2-(piperazin-1-yl)acetamide upon storage. What could be the cause?

A2: A color change in the solid-state often signals degradation. The two most probable causes are:

  • Oxidation: The piperazine moiety can be susceptible to oxidation from atmospheric oxygen, leading to the formation of colored degradation products.[3] To mitigate this, store the solid compound in a tightly sealed container, and for enhanced protection, consider storage under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of piperazine-containing compounds.[4] It is advisable to store the compound in light-resistant containers and conduct experiments under subdued lighting whenever feasible.[3]

Q3: What are the primary degradation pathways for N,N-Diethyl-2-(piperazin-1-yl)acetamide?

A3: The main degradation pathways for this molecule are hydrolysis and oxidation.

  • Hydrolysis: The acetamide bond is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into N,N-diethylacetamide and piperazine-1-yl-acetic acid.[1] The piperazine ring itself is a weak base, making the compound's stability highly pH-dependent.[3]

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[1]

Q4: How can I minimize the degradation of N,N-Diethyl-2-(piperazin-1-yl)acetamide in my experiments?

A4: To minimize degradation, consider the following:

  • pH Control: Since the compound is susceptible to pH-dependent hydrolysis, maintaining an optimal pH with a suitable buffer system is crucial.[3] The ideal pH range should be determined empirically for your specific application.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (refrigerated or frozen) to slow down degradation kinetics.[5] Avoid repeated freeze-thaw cycles.[3]

  • Light Protection: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]

  • Inert Atmosphere: For long-term storage of the solid compound or oxygen-sensitive solutions, consider purging containers with an inert gas like nitrogen or argon to prevent oxidation.[3]

  • Use of Fresh Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Cause: The basic nature of the piperazine moiety can lead to interactions with residual silanol groups on silica-based HPLC columns, resulting in peak tailing.

Solutions:

  • Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can significantly improve peak shape. For basic compounds like this, a slightly acidic or basic pH (depending on the column) can suppress the ionization of silanol groups or the analyte.[3]

  • Use of Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active sites on the stationary phase and reduce peak tailing.[3]

  • Column Selection: If peak shape issues persist, consider using a different type of HPLC column. A C8, phenyl, or cyano column may offer different selectivity and improved peak shape.[3] End-capped columns or those specifically designed for basic compounds are also good alternatives.

Issue 2: Appearance of Unknown Peaks in Chromatograms Over Time

Cause: The appearance of new peaks in your chromatograms, especially when analyzing aged solutions, is a strong indication of degradation.

Solution:

  • Forced Degradation Study: To identify the unknown peaks, a forced degradation study is recommended.[6] This involves intentionally degrading the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[6][7] By comparing the chromatograms of the stressed samples with your experimental samples, you can identify the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[6][7]

Materials:

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration. Store the solution at 60°C for 24 hours.[3]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a known concentration. Store the solution at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at a temperature that induces some degradation (e.g., 70°C) for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a suitable analytical method, such as HPLC with UV or MS detection.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • This information will help in developing a stability-indicating method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the compound and its degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan) or Mass Spectrometry.

Optimization:

  • If the parent peak and degradation product peaks are not well-resolved, adjust the gradient, mobile phase pH, or try a different column as described in the troubleshooting section.[3]

Data Presentation

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationMajor Degradation Products (Retention Time)
0.1 M HCl, 60°C, 24hData to be filledData to be filled
0.1 M NaOH, 60°C, 24hData to be filledData to be filled
3% H₂O₂, RT, 24hData to be filledData to be filled
Thermal (70°C, 48h)Data to be filledData to be filled
Photolytic (ICH Q1B)Data to be filledData to be filled

Visualizations

Degradation Pathway

parent N,N-Diethyl-2-(piperazin-1-yl)acetamide hydrolysis_product Piperazine-1-yl-acetic acid + N,N-Diethylacetamide parent->hydrolysis_product  Hydrolysis (Acid/Base) oxidation_product N-Oxide Derivatives parent->oxidation_product  Oxidation  

Caption: Potential degradation pathways of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Troubleshooting Workflow for HPLC Analysis

start Poor Peak Shape (Tailing) ph_adjust Adjust Mobile Phase pH start->ph_adjust additive Add Competing Base (e.g., TEA) ph_adjust->additive If still tailing end Improved Peak Shape ph_adjust->end Resolved column Try Different Column (C8, Phenyl, Cyano) additive->column If still tailing additive->end Resolved column->end

Caption: Workflow for troubleshooting poor peak shape in HPLC analysis.

References

  • EvitaChem. N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide.
  • Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • Jackson, P., & Attalla, M. (2011). Environmental Impacts of Post-Combustion Capture: New Insight. Full-text available.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide.
  • Shimadzu. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide.
  • PubMed Central. Photophysical Properties and Protein Binding Studies of Piperazine-Substituted Anthracene-BODIPY Dyads for Antimicrobial Photodynamic Therapy.
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • ResearchGate. Photostability studies. (a-c) The changes in absorbance at the....
  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood.
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals.
  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review.

Sources

Optimization

Technical Support Center: Optimizing Derivatization of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Introduction Welcome to the technical support guide for the derivatization of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This molecule is a valuable scaffold in medicinal chemistry and drug development, frequently modified...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the derivatization of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This molecule is a valuable scaffold in medicinal chemistry and drug development, frequently modified at the piperazine N-4 position to explore structure-activity relationships (SAR). The secondary amine of the piperazine ring is the primary site of reactivity, allowing for a wide range of functionalizations, including acylation, alkylation, and sulfonylation.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and optimize your reaction conditions for higher yields and purity.

Core Reaction Principles: N-Acylation

The most common derivatization is N-acylation, which involves the reaction of the piperazine's secondary amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid activated in situ by a coupling reagent.

The nucleophilic nitrogen atom of the piperazine attacks the electrophilic carbonyl carbon of the acylating agent. In the case of an acyl chloride, this reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation and deactivation of the starting amine.[1]

Troubleshooting_Flowchart start Problem: Low or No Yield check_reagents Are reagents fresh & anhydrous? start->check_reagents check_base Is base appropriate & sufficient? (>1.0 eq.) check_reagents->check_base Yes solution_reagents Solution: Use fresh reagents and anhydrous solvents. check_reagents->solution_reagents No check_temp Is temperature appropriate? check_base->check_temp Yes solution_base Solution: Use >1 eq. of non-nucleophilic base (e.g., DIPEA). check_base->solution_base No check_sterics Are substrates sterically hindered? check_temp->check_sterics Yes solution_temp Solution: Start at 0 °C, then allow to warm to RT. Consider gentle heating. check_temp->solution_temp No solution_sterics Solution: Increase temperature, prolong reaction time, or use a more potent coupling reagent. check_sterics->solution_sterics Yes

Caption: Troubleshooting workflow for low reaction yield.
Problem 1: Reaction Stalls or is Incomplete After Several Hours
  • Symptom: TLC or LC-MS analysis shows significant amounts of unreacted starting amine even after an extended period.

  • Possible Cause 1: Insufficient Base. The reaction generates one equivalent of acid. If less than one equivalent of a scavenging base is used, the remaining starting amine will be protonated and deactivated, effectively stopping the reaction.

    • Solution: Ensure at least 1.1 to 1.2 equivalents of base (e.g., TEA, DIPEA) are used. For amide couplings, 2.0 equivalents of base are often recommended. [1]* Possible Cause 2: Poor Nucleophilicity. If the derivatizing group is electron-withdrawing, it can reduce the nucleophilicity of the piperazine nitrogen.

    • Solution: Consider using a stronger activating agent or a more forcing solvent/temperature combination. For difficult couplings, switching from an acyl chloride to a more potent coupling reagent like HATU may be beneficial. [2]

Problem 2: Product is Difficult to Isolate or Purify
  • Symptom: The crude product is an oil that won't crystallize, or it streaks badly during column chromatography.

  • Possible Cause 1: High Polarity and Basicity. Piperazine derivatives are often highly polar and basic, which can cause strong interactions with silica gel, leading to tailing and poor separation. [3]The unreacted starting material and the basic product can be particularly difficult to separate.

    • Solution 1 (Extraction): Perform an acidic wash (e.g., 1M HCl) to remove any unreacted starting material and basic byproducts into the aqueous layer. Neutralize the aqueous layer and back-extract if you need to recover the starting material. Then, wash the organic layer with a basic solution (e.g., sat. NaHCO₃) to remove acidic impurities before drying and concentrating.

    • Solution 2 (Chromatography): When performing column chromatography on silica gel, add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia in methanol to the eluent system. This deactivates the acidic silanol groups on the silica surface, improving peak shape and separation. [3]* Possible Cause 2: Salt Formation. The product may have formed a salt with the acid byproduct (e.g., a hydrochloride salt), altering its solubility and chromatographic behavior.

    • Solution: Ensure the final aqueous workup step includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) to convert the product to its free base form before purification. [4]

Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol describes a standard procedure for reacting N,N-Diethyl-2-(piperazin-1-yl)acetamide with a generic acyl chloride.

Materials:

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide (1.0 eq)

  • Acyl Chloride (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon line, ice bath

Procedure:

  • Dissolve N,N-Diethyl-2-(piperazin-1-yl)acetamide (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C using an ice bath.

  • Dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 2-16 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and unreacted starting material), saturated NaHCO₃ solution (to neutralize), and finally with brine. [1]9. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization as needed.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for coupling a carboxylic acid that may be difficult to convert to an acyl chloride or for sterically hindered substrates. [1] Materials:

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir this "pre-activation" mixture at room temperature for 15-30 minutes. [1]3. Add N,N-Diethyl-2-(piperazin-1-yl)acetamide (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

References

  • Brito, M. A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7393. Available from: [Link]

  • Reddit r/Chempros. (2020). amide coupling help. Available from: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Nilsson, L., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 944-948. Available from: [Link]

  • Pollard, C. B., & MacDowell, L. G. (1959). U.S. Patent No. US2919275A. Washington, DC: U.S. Patent and Trademark Office.
  • Reddit r/Chempros. (2020). Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Available from: [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available from: [Link]

  • Sharma, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6039. Available from: [Link]

  • Kysilka, O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194. Available from: [Link]

  • Behenna, D. C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry (Weinheim an der Bergstrasse, Germany), 17(51), 14452-14456. Available from: [Link]

  • Gadzała-Kopciuch, R., & Cendrowski, K. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 35(15), 2213-2225. Available from: [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 14-23. Available from: [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-646. Available from: [Link]

  • Reddy, G. V., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 481-488. Available from: [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(1), 14-23. Available from: [Link]

  • Tomoda, H., et al. (1995). N-[2-[N'-pentyl-(6,6-dimethyl-2,4-heptadiynyl)amino]ethyl]- (2-methyl-1-naphthylthio)acetamide (FY-087). A new acyl coenzyme a:cholesterol acyltransferase (ACAT) inhibitor of diet-induced atherosclerosis formation in mice. Biochemical Pharmacology, 49(5), 643-651. Available from: [Link]

Sources

Troubleshooting

Troubleshooting guide for N,N-Diethyl-2-(piperazin-1-yl)acetamide in HPLC analysis

Technical Support Center: N,N-Diethyl-2-(piperazin-1-yl)acetamide Analysis A Senior Application Scientist's Guide to HPLC Troubleshooting Welcome to the technical support center for the HPLC analysis of N,N-Diethyl-2-(pi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diethyl-2-(piperazin-1-yl)acetamide Analysis

A Senior Application Scientist's Guide to HPLC Troubleshooting

Welcome to the technical support center for the HPLC analysis of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the chromatographic analysis of this and similar basic compounds. My approach is to move beyond generic advice and provide a deep, mechanistic understanding of the problems and their solutions, grounded in the specific chemical nature of the analyte.

Understanding the Analyte: The Key to Robust Methods

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a molecule that presents specific challenges in reversed-phase HPLC. Its structure contains a piperazine ring, which has two basic nitrogen atoms, and a tertiary amine within the diethylacetamide group. This basicity is the single most critical factor influencing its chromatographic behavior.

Table 1: Key Physicochemical Properties of N,N-Diethyl-2-(piperazin-1-yl)acetamide

PropertyValue / CharacteristicChromatographic Implication
CAS Number 40004-14-6[1]For unambiguous identification and literature search.
Molecular Formula C₁₀H₂₁N₃O[1]---
Molecular Weight 199.29 g/mol ---
Basicity (pKa) The piperazine moiety has two pKa values, typically around 5.5 and 9.5.The molecule will be positively charged at acidic to neutral pH. This is the primary cause of peak tailing due to interaction with silica columns.[2][3]
Polarity (logP) Estimated to be low to moderate.The compound is relatively polar, which may lead to poor retention on traditional C18 columns, especially with high aqueous mobile phases.
Solubility Expected to be soluble in water (as a salt) and polar organic solvents like methanol and acetonitrile.[4]Sample and standard preparation should be straightforward in typical HPLC solvents.

Troubleshooting Guide: A Question & Answer Approach

Question 1: My peak for N,N-Diethyl-2-(piperazin-1-yl)acetamide is tailing severely. What is causing this and how do I fix it?

Answer: This is the most common issue for basic compounds like yours. The cause is almost always a secondary ionic interaction between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][3] This interaction provides an additional retention mechanism to the primary hydrophobic one, resulting in a distorted, tailing peak shape.

G Figure 1: Mechanism of Silanol Interaction Causing Peak Tailing cluster_0 Silica Surface (pH > 3) cluster_1 Mobile Phase (pH 3-7) Silanol Deprotonated Silanol (Si-O⁻) Analyte Protonated Analyte (Piperazine-H⁺) Analyte->Silanol Strong Ionic Interaction (Causes Tailing)

Caption: Figure 1: Mechanism of Silanol Interaction Causing Peak Tailing.

Troubleshooting Protocol: A Multi-Pronged Approach

  • Mobile Phase pH Adjustment (The Primary Fix):

    • The Logic: The goal is to suppress the ionization of the silanol groups. Silanols have a pKa of roughly 3.5-4.5. By lowering the mobile phase pH to ≤ 3.0, you protonate the silanols (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction.[5]

    • Protocol:

      • Prepare your aqueous mobile phase (e.g., water or a buffer).

      • Add an acidifier like formic acid (0.1%), trifluoroacetic acid (TFA, 0.05-0.1%), or phosphoric acid to adjust the pH to between 2.5 and 3.0.

      • Re-equilibrate your column with at least 10-20 column volumes of the new mobile phase before injecting your sample.[6]

  • Use of a Competing Base (An Alternative Strategy):

    • The Logic: If you cannot lower the pH, you can add a small, basic modifier like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[5]

    • Caution: TEA can be difficult to flush from a column and may cause baseline shifts. It is often considered a legacy solution.

  • Column Selection (The Modern Solution):

    • The Logic: Modern columns are designed to minimize these secondary interactions.

    • Recommendations:

      • High-Purity, End-Capped Columns: These columns have a lower concentration of residual silanols and are a good first choice.

      • Polar-Embedded or "Aqua" Columns: These phases have a polar group embedded in the alkyl chain, which helps to shield the silanol groups and provides better retention for polar compounds.

      • Hybrid Particle Columns (e.g., BEH, CSH): These columns are more resistant to high pH. Operating at a high pH (e.g., pH 10) deprotonates the analyte, making it neutral and less likely to interact with the now fully charged silica surface. Ensure your column is rated for high pH use to avoid dissolution of the silica.[5]

Table 2: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 or C8, High-Purity Silica, End-Capped (e.g., Waters Symmetry, Phenomenex Luna)Good starting point for reversed-phase.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses silanol ionization to prevent peak tailing.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape than methanol for basic compounds.
Gradient 5% to 95% B over 15 minutesA generic starting gradient to determine elution time.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate.
Column Temp. 30-40 °CImproves peak shape and reduces mobile phase viscosity.[7]
Detection (UV) 210-220 nmThe acetamide and piperazine groups lack a strong chromophore, requiring detection at lower UV wavelengths.
Injection Vol. 5-10 µLKeep low to prevent overload, which can cause fronting.
Sample Diluent Initial Mobile Phase Composition (e.g., 95:5 A:B)Mismatch between sample solvent and mobile phase can cause peak distortion or splitting.[8]
Question 2: I am seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?

Answer: Ghost peaks are peaks that appear in your chromatogram but are not from your injected sample.[9] They are a common source of confusion and can lead to inaccurate quantification.[10] Identifying their source is a process of systematic elimination.

G Figure 2: Diagnostic Workflow for Ghost Peaks Start Ghost Peak Observed Blank Inject a Blank (Mobile Phase) Start->Blank PeakPresent Peak Still Present? Blank->PeakPresent Carryover Source is Carryover from Autosampler PeakPresent->Carryover No SystemContam Source is System or Mobile Phase Contamination PeakPresent->SystemContam Yes Wash Improve Needle Wash: - Use Stronger Solvent (e.g., ACN/IPA) - Increase Wash Volume/Time Carryover->Wash MobilePhase Prepare Fresh Mobile Phase - Use HPLC-grade solvents - Clean glassware SystemContam->MobilePhase SystemFlush Flush System Components (Injector, Tubing, Detector Cell) MobilePhase->SystemFlush

Caption: Figure 2: Diagnostic Workflow for Ghost Peaks.

Troubleshooting Protocol: Isolating the Source

  • Check for Carryover:

    • The Logic: N,N-Diethyl-2-(piperazin-1-yl)acetamide is polar and basic, making it "sticky." It can adsorb to surfaces in the autosampler, such as the needle or injection valve, and then slowly bleed off in subsequent runs.[9][10]

    • Protocol:

      • Inject a high-concentration standard.

      • Immediately inject a blank (sample diluent).

      • If a small, well-defined peak appears at the analyte's retention time, it is carryover.

      • Solution: Enhance your autosampler's needle wash method. Use a wash solvent that is stronger than the mobile phase (e.g., 50:50 acetonitrile/isopropanol) and increase the wash duration or volume.

  • Investigate Mobile Phase Contamination:

    • The Logic: Impurities can build up in mobile phase bottles over time, or low-quality solvents may contain contaminants that appear as peaks, especially in gradient analysis.[11][12]

    • Protocol:

      • Prepare fresh mobile phase A and B using brand new, HPLC-grade solvents and fresh, clean glassware.

      • Run a blank gradient. If the ghost peaks disappear, the old mobile phase was the source.

  • Consider System Contamination:

    • The Logic: Contaminants can accumulate in any part of the HPLC system, including solvent frits, pump check valves, mixers, and the detector flow cell.[10][11]

    • Protocol: If fresh mobile phase does not solve the issue, a systematic flush is required. Flush the system with a strong, miscible solvent like isopropanol. If the problem persists, consider specialized cleaning solutions or consult your instrument manufacturer.

Question 3: Some or all of my peaks are splitting. What should I investigate?

Answer: Peak splitting can be caused by either chemical or physical problems within the HPLC system. The first step is to determine if all peaks are splitting or just the analyte peak.[13]

  • If ALL peaks are splitting: The issue is likely physical and located somewhere in the common flow path.

    • Blocked Column Frit: Particulates from the sample or pump seal wear can clog the inlet frit of the column, creating a non-uniform flow path. Solution: Try reversing and flushing the column (if the manufacturer allows). If that fails, the column or frit must be replaced. Using a guard column is a cost-effective way to protect the analytical column.[13]

    • Column Void: A void or channel can form at the head of the column due to packing bed settling. This creates two different paths for the sample to travel, resulting in a split peak.[5][13] Solution: The column needs to be replaced. Avoid sudden pressure shocks to prolong column life.

  • If ONLY the analyte peak is splitting: The issue is more likely related to the sample and its interaction with the mobile phase.

    • Sample Solvent Mismatch: This is a very common cause. If you dissolve your sample in a solvent that is much stronger than the initial mobile phase (e.g., dissolving in 100% acetonitrile for a run that starts at 5% acetonitrile), the sample will not focus properly on the column head.[8] Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the lowest possible concentration of a stronger solvent.

    • Co-elution: The split peak may actually be two different compounds eluting very close together. Solution: Try injecting a smaller volume or a more dilute sample. If the two "splits" become more distinct, you have a co-elution issue that requires method optimization (e.g., changing the gradient slope or mobile phase).[13]

Special Topic: Forced Degradation Studies for Stability-Indicating Methods

For professionals in drug development, creating a stability-indicating HPLC method is crucial. This involves demonstrating that the method can separate the active pharmaceutical ingredient (API) from its potential degradation products.[14][15] Forced degradation (or stress testing) is the process of intentionally degrading the API to generate these products.[16][17]

FAQ: How should I approach a forced degradation study for N,N-Diethyl-2-(piperazin-1-yl)acetamide?

Answer: The goal is to achieve 5-20% degradation of the API.[15] The conditions below are starting points and should be adjusted to achieve the target degradation. The piperazine and acetamide moieties suggest susceptibility to hydrolysis and oxidation.

Table 3: Recommended Forced Degradation Conditions (ICH Q1A/Q1B)

Stress ConditionTypical Reagents and ParametersRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at room temp or 60°C for several hours.[18]The acetamide linkage is susceptible to hydrolysis, potentially cleaving the molecule.
Base Hydrolysis 0.1 M NaOH at room temp for several hours.[18]Similar to acid hydrolysis, the amide bond can be cleaved under basic conditions.
Oxidation 3% H₂O₂ at room temp for up to 24 hours.[18]The tertiary amines in the piperazine ring are susceptible to oxidation, forming N-oxides.
Thermal Stress Solid API at 60-80°C for 1-2 weeks.[18]To assess the intrinsic thermal stability of the molecule.
Photolytic Stress Expose solid or solution to UV/Vis light (ICH Q1B guidelines).[18]To assess light sensitivity. A control sample should be shielded from light.

Protocol for Stress Samples:

  • Prepare a solution of the API (e.g., 1 mg/mL).

  • Expose the solution to the stress condition (e.g., add an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • At various time points, withdraw an aliquot.

  • Neutralize the sample if necessary (e.g., add an equivalent amount of NaOH for the acid hydrolysis sample).[18]

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC, preferably with a photodiode array (PDA) detector to check for peak purity.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]

  • Lab Tech Tips. (2024, November 30). Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. YouTube. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Stoll, D. R. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. LCGC North America, 40(8), 352-356. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak splitting when running an LC column?. Retrieved from [https://support.waters.com/KB_Inf/ sintomi/S_HPLC/WKB194672_What_are_common_causes_of_peak_splitting_when_running_an_LC_column]([Link] sintomi/S_HPLC/WKB194672_What_are_common_causes_of_peak_splitting_when_running_an_LC_column)

  • Separation Science. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Retrieved from [Link]

  • Omics Online. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development. Retrieved from [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

Optimization

Side effects and toxicity of N,N-Diethyl-2-(piperazin-1-yl)acetamide in cell cultures

Subject: Characterization of In Vitro Side Effects and Toxicity of N,N-Diethyl-2-(piperazin-1-yl)acetamide Welcome to the technical support guide for investigating the cellular effects of N,N-Diethyl-2-(piperazin-1-yl)ac...

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Characterization of In Vitro Side Effects and Toxicity of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Welcome to the technical support guide for investigating the cellular effects of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This document is designed for researchers, scientists, and drug development professionals. Given that N,N-Diethyl-2-(piperazin-1-yl)acetamide (CAS: 40004-14-6) is a compound with limited publicly available cytotoxicity data, this guide provides a robust framework for its systematic characterization. We will proceed from initial screening to troubleshooting common experimental hurdles and exploring potential mechanisms of action.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before initiating your experiments.

Q1: What is N,N-Diethyl-2-(piperazin-1-yl)acetamide and what are its likely cellular properties?

Answer: N,N-Diethyl-2-(piperazin-1-yl)acetamide is a synthetic organic compound featuring a piperazine ring, a common motif in pharmacologically active molecules.[1][2] While specific data on this exact molecule is scarce, its chemical structure provides critical clues. The piperazine group contains a basic amine, which can become protonated in acidic environments. This property, combined with a presumed lipophilic character, makes it a candidate to be a lysosomotropic agent .

Lysosomotropic agents are weakly basic compounds that can freely cross the cell membrane in a neutral state but become protonated and trapped within the acidic environment of lysosomes (pH ~4.5-5.0).[3][4] This accumulation can lead to lysosomal dysfunction, swelling, membrane permeabilization, and ultimately, cell death.[4][5] Therefore, experiments should be designed to both quantify general cytotoxicity and investigate potential lysosome-specific effects.

Q2: How should I prepare and store the compound for cell culture experiments?

Answer:

  • Solubilization: For most novel small molecules, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound dissolves completely; gentle warming or vortexing may assist.

  • Stock Solution Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[6]

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in your cell culture medium. It is critical that the final DMSO concentration in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic to your cells (typically ≤0.5%).

Q3: What is a logical starting concentration range for initial cytotoxicity screening?

Answer: For an uncharacterized compound, it is crucial to test a broad concentration range to identify the active window. A logarithmic or semi-log dilution series is most efficient.

  • Recommended Starting Range: Begin with a high concentration of 100 µM and perform serial dilutions down to the nanomolar range (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.). This wide net is likely to capture the full dose-response curve, from maximal effect to no effect.

  • Exposure Time: A 24-hour or 48-hour incubation period is a standard starting point for initial screening.[7]

Q4: What are the best baseline assays to assess the compound's effect on cells?

Answer: It is best practice to use at least two mechanistically different assays to gain a comprehensive initial assessment and avoid artifacts.

  • Metabolic Activity Assay (e.g., MTT or MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt to a colored formazan product.[8] A decrease in signal indicates reduced metabolic activity, which is often correlated with cell death or proliferation arrest.

  • Membrane Integrity Assay (e.g., LDH Release): This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that has been released into the culture medium from cells with damaged plasma membranes.[9][10] It is a direct measure of cell lysis or necrosis.

Comparing results from both assays can be informative. For example, a compound might reduce metabolic activity (MTT signal) without causing membrane leakage (LDH release), suggesting a cytostatic effect or early-stage apoptosis.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you might encounter during your research.

Problem: "My IC50 value is inconsistent between experiments."

Answer: Variability in IC50 values is a common challenge in cell-based assays.[11][12] An IC50 shift of 2- to 5-fold can sometimes be normal, but larger variations point to underlying issues.[12] Here are the primary causes and solutions:

  • Inconsistent Cell Seeding: Even small differences in the initial number of cells per well can dramatically alter results.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use calibrated multichannel pipettes and consider reverse pipetting techniques for viscous cell suspensions. Always perform a cell count before seeding.[13]

  • Variable Cell Health & Passage Number: Cells at very high or low passage numbers, or cells that are overly confluent, can respond differently to stimuli.

    • Solution: Use cells within a consistent, low-passage range for all experiments. Adhere to a strict subculture schedule and never use cells from a confluent or starved plate.[14]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to increased compound concentration and higher variability.

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[15]

  • Compound Instability or Precipitation: The compound may be unstable in culture medium or may precipitate at higher concentrations.

    • Solution: Visually inspect your diluted compound in the medium under a microscope for any signs of precipitation. If observed, you may need to lower the top concentration or explore alternative solvents. Prepare fresh dilutions for every experiment.[6]

Problem: "The cells show significant morphological changes (e.g., large vacuoles), but the MTT assay indicates they are still viable."

Answer: This is a classic phenotype that may indicate a specific subcellular toxicity, and it strongly supports the hypothesis that N,N-Diethyl-2-(piperazin-1-yl)acetamide is a lysosomotropic agent.

  • Causality: The vacuoles you are observing are likely swollen lysosomes. As the compound accumulates, it draws water into the lysosome via osmosis, causing them to enlarge.[4] The MTT assay measures mitochondrial function, which may remain intact during the early stages of lysosomal stress, even as the cell's fate is sealed.[5] This discrepancy is a valuable piece of data, not an error.

  • Troubleshooting & Next Steps:

    • Confirm Lysosomal Involvement: Use a Neutral Red Uptake Assay . This assay measures the accumulation of the Neutral Red dye specifically within the lysosomes of viable cells. A lysosomotropic compound will compete with the dye or disrupt the pH gradient necessary for its uptake, leading to a decreased signal.[7][16]

    • Visualize Lysosomes: Use a fluorescent lysosomal dye like LysoTracker™ Red. Co-treat cells with your compound and the dye. An increase in the size and/or intensity of fluorescent puncta will visually confirm lysosomal enlargement.

    • Assess Downstream Consequences: Lysosomal dysfunction can trigger apoptosis.[3] Use an Annexin V/PI assay to determine if the cells are undergoing programmed cell death even if the MTT signal is still high.

Problem: "I suspect my compound is directly interfering with the MTT assay."

Answer: This is a valid concern, as compounds with reducing properties can convert MTT to formazan non-enzymatically, creating a false-positive signal that masks toxicity.[17][18] Colored compounds can also interfere with absorbance readings.[19]

  • Troubleshooting Protocol:

    • Set up a Cell-Free Control: In a 96-well plate, add your compound at all tested concentrations to cell culture medium without cells.

    • Add MTT Reagent: Add the MTT reagent as you would in a normal experiment and incubate for the same duration (e.g., 2-4 hours).

    • Add Solubilizer & Read Absorbance: Add the solubilization buffer and measure the absorbance.

  • Interpreting the Results:

    • If you see a significant increase in absorbance in the compound-only wells that is dose-dependent, your compound is directly reducing MTT.

    • Solution: If interference is confirmed, you must switch to an assay with a different readout mechanism that is not based on redox potential. The LDH release assay is an excellent alternative, as it measures an entirely different biological event (membrane rupture).

Part 3: Key Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity

This protocol is based on standard methodologies for assessing cell viability.[8][20][21]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and recover overnight.

  • Compound Treatment: Prepare 2x concentrated serial dilutions of N,N-Diethyl-2-(piperazin-1-yl)acetamide in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilizing agent to each well.

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[20]

Protocol 2: LDH Assay for Membrane Integrity

This protocol measures cytotoxicity by quantifying LDH released from damaged cells.[22][23]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Control Setup: It is essential to include three types of controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).

    • Maximum LDH Release: Vehicle-treated cells to which a lysis buffer (e.g., Triton X-100) is added 30-45 minutes before the end of the incubation (represents 100% cell death).

    • Medium Background: Medium without cells.

  • Incubation: Incubate the plate for the desired time period.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium dye). Add 50 µL of this mixture to each well containing supernatant.

  • Incubation & Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction will produce a colored formazan product.[9] Stop the reaction with the provided stop solution if necessary. Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Protocol 3: Annexin V / Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[24][25][26]

  • Cell Seeding & Treatment: Seed cells in a 6-well or 12-well plate and treat with the compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or EDTA-based dissociation buffer (avoid trypsin if possible, as it can damage the membrane).

  • Washing: Wash the collected cells once with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[27]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy Cells: Annexin V negative, PI negative.

    • Early Apoptotic Cells: Annexin V positive, PI negative.

    • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

Part 4: Data Presentation and Visualization
Data Summary: IC50 Values

Summarize your cytotoxicity data in a clear, organized table. This allows for easy comparison across different conditions.

Cell LineCompoundIncubation Time (h)Assay TypeIC50 (µM) ± SD
HeLaN,N-Diethyl-2-(piperazin-1-yl)acetamide24MTTEnter Value
HeLaN,N-Diethyl-2-(piperazin-1-yl)acetamide48MTTEnter Value
HeLaN,N-Diethyl-2-(piperazin-1-yl)acetamide24LDHEnter Value
HEK293N,N-Diethyl-2-(piperazin-1-yl)acetamide48MTTEnter Value
Your Cell LineN,N-Diethyl-2-(piperazin-1-yl)acetamide24MTTEnter Value

Table 1: Template for summarizing half-maximal inhibitory concentration (IC50) values.

Experimental and Mechanistic Workflows

Visual workflows help in planning and executing a logical experimental sequence.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Observation cluster_2 Phase 3: Mechanistic Investigation A Prepare Compound Stock (10-50 mM in DMSO) B Dose-Response Treatment (100 uM to 1 nM, 24/48h) A->B C Perform Parallel Assays: 1. MTT (Metabolism) 2. LDH (Membrane Integrity) B->C E Observe Cell Morphology (Phase Contrast Microscopy) B->E D Calculate IC50 Values C->D F Check for Assay Interference (Cell-Free Controls) C->F G Assess Assay Variability (Review Seeding, Controls) D->G H Morphology shows vacuoles? E->H I Confirm Lysosomal Effects (Neutral Red or LysoTracker) H->I Yes J Determine Mode of Cell Death (Annexin V / PI Staining) H->J No I->J K Hypothesis Refined J->K

Caption: General experimental workflow for characterizing the cytotoxicity of a novel compound.

Lysosomotropic_Pathway A Compound (Weak Base) Enters Cytosol B Lysosome (Acidic pH) A->B Diffusion C Compound becomes protonated & trapped B->C Ion Trapping D Lysosomal Swelling (Vacuolization) C->D E Lysosomal Membrane Permeabilization (LMP) D->E F Release of Cathepsins into Cytosol E->F G Activation of Apoptotic Cascade (e.g., Bid, Bax) F->G H Cell Death G->H

Caption: Hypothetical mechanism of action for a lysosomotropic cytotoxic agent.

References
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  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. [Link]

  • Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]

  • A high content screening assay for identifying lysosomotropic compounds. PubMed. [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. [Link]

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. [Link]

  • Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay for cell viability. PubMed. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PMC - NIH. [Link]

  • Can IC50 value change for a drug for different experiments using same cell line? and if yes how many folds? ResearchGate. [Link]

  • Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLOS One. [Link]

  • Full article: Cytotoxic activities of some benzothiazole-piperazine derivatives. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

  • Ensuring Reproducibility in IC₅₀ Assays for Compound Screening. KCAS Bio. [Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. PMC - NIH. [Link]

  • Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. ResearchGate. [Link]

  • Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. [Link]

  • How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. NIH. [Link]

  • N,N-Diethyl-2-phenylacetamide | C12H17NO | CID 17076. PubChem. [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. NIH. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Welcome to the technical support center for the purification of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N,N-Diethyl-2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this and similar piperazine derivatives. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful isolation of your target compound with high purity.

I. Understanding the Molecule and Potential Impurities

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a tertiary amine with a piperazine core, a common scaffold in many pharmacologically active compounds. The presence of two basic nitrogen atoms can present unique challenges during purification, particularly when using standard silica gel chromatography.

Typical Synthesis and Common Impurities:

A common synthetic route to N,N-Diethyl-2-(piperazin-1-yl)acetamide involves the reaction of piperazine with N,N-diethyl-2-chloroacetamide. Understanding the potential byproducts of this reaction is crucial for devising an effective purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: Residual piperazine or N,N-diethyl-2-chloroacetamide.

  • Di-substituted Piperazine: The formation of 1,4-bis(N,N-diethylacetyl)piperazine is a common side product if the reaction stoichiometry and conditions are not carefully controlled.

  • Hydrolysis Products: Hydrolysis of the amide or chloroacetamide starting material can introduce acidic or other polar impurities.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of N,N-Diethyl-2-(piperazin-1-yl)acetamide in a question-and-answer format.

Q1: My primary purification by column chromatography on silica gel is giving poor yield and significant tailing of my product. What is happening and how can I fix it?

A1: This is a frequent issue when purifying basic compounds like tertiary amines on standard silica gel. The acidic nature of the silica surface (due to silanol groups, Si-OH) strongly interacts with the basic nitrogen atoms of your compound. This can lead to irreversible adsorption, resulting in low recovery and broad, tailing peaks.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This "competes" with your product for the acidic sites on the silica, reducing the strong interaction.

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase.

    • Ammonia: A solution of methanol saturated with ammonia can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).

  • Use of Deactivated Silica: You can pre-treat the silica gel to neutralize the acidic sites. This is done by preparing a slurry of the silica gel in your chosen eluent containing the basic modifier (e.g., TEA) before packing the column.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

    • Amine-functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and often provides excellent peak shape without the need for mobile phase modifiers.

Q2: I have a significant amount of the di-substituted piperazine byproduct. How can I separate it from my desired mono-substituted product?

A2: The di-substituted byproduct is generally less polar than your mono-substituted product due to the absence of the N-H group on the piperazine ring. This difference in polarity can be exploited for separation.

  • Column Chromatography: A carefully optimized gradient elution in column chromatography should allow for the separation of the two compounds. The less polar di-substituted product will elute first.

  • Acid-Base Extraction: The mono-substituted product has a free secondary amine on the piperazine ring, which can be protonated. A liquid-liquid extraction strategy based on pH adjustment can be effective. By carefully adjusting the pH of the aqueous phase, it may be possible to selectively extract one of the compounds into the organic phase.

Q3: My purified product is an oil and I'm struggling to solidify it for easier handling and final purification. What can I do?

A3: It is not uncommon for N,N-disubstituted piperazine derivatives to be oils at room temperature. If a solid form is desired for ease of handling or for obtaining analytical-grade purity, consider the following:

  • Salt Formation and Recrystallization: Convert the basic freebase into a salt, which is often a crystalline solid.

    • Dissolve the oily product in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

    • Slowly add a solution of an acid (e.g., hydrochloric acid in isopropanol, or a solution of fumaric or oxalic acid in ethanol).

    • The salt may precipitate out of solution. Cooling the mixture can aid crystallization.

    • The resulting crystalline salt can be isolated by filtration and recrystallized to high purity. The freebase can be regenerated by dissolving the salt in water and neutralizing with a base, followed by extraction.

Q4: Can I purify N,N-Diethyl-2-(piperazin-1-yl)acetamide by vacuum distillation?

A4: Yes, vacuum distillation can be a viable purification method, especially for removing non-volatile impurities or if you are working on a larger scale where chromatography is less practical. The key consideration is the thermal stability of your compound.

Advantages of Vacuum Distillation:

  • Lower Boiling Point: Reduces the boiling point of the compound, minimizing the risk of thermal decomposition.[1][2][3][4][5]

  • Removal of Non-Volatiles: Effectively separates your product from non-volatile impurities like salts and polymeric materials.

Considerations:

  • Thermal Stability: Ensure your compound is stable at the temperatures required for distillation, even under vacuum.

  • Boiling Point of Impurities: This method is most effective when there is a significant difference between the boiling point of your product and any volatile impurities.

A typical starting point for the vacuum distillation of a compound of this molecular weight would be a pressure of less than 1 mmHg. The exact temperature will depend on the achieved vacuum level.

III. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your crude material.

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed for the purification of N,N-Diethyl-2-(piperazin-1-yl)acetamide from less polar impurities like the di-substituted byproduct and other non-polar contaminants.

Step-by-Step Methodology:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

    • Once a suitable solvent system is identified, add 1% (v/v) of triethylamine (TEA) to the mobile phase and re-run the TLC to observe the effect on the spot shape and Rf value. The spot should become more defined and less streaky.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent (containing 1% TEA).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase containing 1% TEA.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent and TEA from the combined pure fractions using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove the last traces of TEA.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is particularly useful for obtaining a highly pure, solid form of your compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent. Good starting points for recrystallization of amines include ethanol, isopropanol, or acetone.[6]

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or another suitable acid/solvent combination) dropwise until the solution becomes acidic (check with pH paper).

  • Crystallization: The hydrochloride salt may precipitate immediately. If not, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Collect the crystalline salt by vacuum filtration. Wash the filter cake with a small amount of the cold recrystallization solvent to remove any soluble impurities.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Basify the aqueous solution with a base such as sodium hydroxide or sodium carbonate until the pH is >10.

    • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified N,N-Diethyl-2-(piperazin-1-yl)acetamide as an oil.

IV. Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest Suited For
Column Chromatography Versatile for separating a wide range of impurities.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.Complex mixtures with multiple components.
Salt Recrystallization Can yield very high purity. Results in a solid, easy-to-handle product.Requires the compound to form a stable, crystalline salt. May not remove impurities with similar basicity.Final purification step to achieve analytical grade purity.
Vacuum Distillation Excellent for removing non-volatile impurities. Scalable.Requires the compound to be thermally stable. Not effective for separating compounds with similar boiling points.Large-scale purification where the main impurities are non-volatile.

V. Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_chromatography Column Chromatography cluster_recrystallization Salt Recrystallization cluster_distillation Vacuum Distillation Crude Crude Product (Oil) TLC TLC Analysis (Identify Impurities) Crude->TLC Decision Purity & Impurity Profile TLC->Decision Chrom Column Chromatography (e.g., Silica + 1% TEA) Decision->Chrom Complex Mixture Salt Salt Formation (e.g., with HCl) Decision->Salt High Purity Needed / Solid Form Desired Distill Vacuum Distillation Decision->Distill Thermally Stable / Non-volatile Impurities Fractions Collect & Analyze Fractions (TLC) Chrom->Fractions Combine Combine Pure Fractions Fractions->Combine Evap1 Evaporate Solvent Combine->Evap1 PureOil1 Purified Oil Evap1->PureOil1 Recryst Recrystallize Salt Salt->Recryst Filter Filter & Dry Salt Recryst->Filter PureSalt Purified Salt Filter->PureSalt Freebase Regenerate Free Base (Optional) PureSalt->Freebase PureOil2 Purified Oil Freebase->PureOil2 Collect Collect Pure Fractions Distill->Collect PureOil3 Purified Oil Collect->PureOil3

Caption: General purification workflow for N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Troubleshooting Chromatography Workflow

ChromatographyTroubleshooting Start Column on Silica Gel Problem Poor Yield / Tailing? Start->Problem Solution1 Add Basic Modifier to Eluent (e.g., 1% TEA) Problem->Solution1 Yes Success Successful Purification Problem->Success No Check1 Problem Solved? Solution1->Check1 Solution2 Use Alternative Stationary Phase (Alumina or Amine-Silica) Check1->Solution2 No Check1->Success Yes Solution2->Success Failure Re-evaluate Purification Strategy

Caption: Troubleshooting guide for column chromatography of basic amines.

VI. References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Oily Piperazine Derivatives. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.

  • T.Jis. (2026). High Vacuum Distillation: A Comprehensive Guide. T.Jis. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. [Link]

  • H.S. Martin. (2025). Vacuum Distillation System. [Link]

  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?[Link]

Sources

Optimization

Common pitfalls in the handling and storage of N,N-Diethyl-2-(piperazin-1-yl)acetamide

Technical Support Center: N,N-Diethyl-2-(piperazin-1-yl)acetamide A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for N,N-Diethyl-2-(piperazin-1-yl)acetamide...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N,N-Diethyl-2-(piperazin-1-yl)acetamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for N,N-Diethyl-2-(piperazin-1-yl)acetamide. This resource is designed to provide in-depth, practical guidance on the common challenges and pitfalls encountered during the handling, storage, and experimental use of this compound. As a molecule incorporating a tertiary amine, a piperazine ring, and an amide functional group, it possesses specific chemical liabilities that require careful consideration to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs) - Core Handling & Storage

This section addresses the most common initial queries regarding the physical handling and storage of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

Q1: What is the correct way to store the solid N,N-Diethyl-2-(piperazin-1-yl)acetamide compound?

A1: Proper storage is critical to maintain the integrity of the compound. Store the solid in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, storage at 5°C–30°C is recommended, protected from light and moisture.[3] Given the presence of amine functional groups, the compound may be hygroscopic (prone to absorbing moisture from the air).[4][5] Therefore, storing it in a desiccator or under an inert atmosphere like argon or nitrogen is a best practice, especially after the container has been opened.[6]

Q2: My compound appears clumpy and is difficult to weigh accurately. What is happening?

A2: This is a classic sign of moisture absorption, a phenomenon known as hygroscopicity.[5] The amine groups in the piperazine ring can form hydrogen bonds with atmospheric water, causing the powder to clump and gain weight.[4] This can lead to significant errors in concentration when preparing solutions.

  • Troubleshooting:

    • Handle the compound in a low-humidity environment, such as a glove box or a controlled humidity room, if available.

    • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

    • Weigh the required amount quickly and promptly reseal the container.

    • For highly accurate concentrations, consider preparing a stock solution from the entire batch of a newly purchased vial to negate weighing errors from absorbed water.[7]

Q3: What are the best solvents for dissolving N,N-Diethyl-2-(piperazin-1-yl)acetamide? My compound is not dissolving well in water.

A3: While the molecule has polar functional groups, its overall structure may limit its solubility in neutral water. The solubility is highly pH-dependent due to the basic piperazine and diethylamino groups.

  • Solvent Selection Protocol:

    • Start with Organic Solvents: The compound is generally miscible with most organic solvents.[3] Try solvents like DMSO, DMF, ethanol, or methanol for preparing high-concentration stock solutions.

    • Aqueous Solubility via pH Adjustment: To dissolve it in an aqueous buffer, you will likely need to adjust the pH. The piperazine moiety has a pKa around 9.[8] By acidifying the solution (e.g., with HCl) to a pH below 7, you will protonate the nitrogen atoms, forming a more soluble salt.

    • Gentle Warming & Sonication: If the compound is slow to dissolve, gentle warming (e.g., to 37°C) or brief sonication can help. Avoid excessive heat, as it can accelerate degradation.[9]

Section 2: Troubleshooting Experimental Inconsistencies

Inconsistent or failed experiments are often traced back to compound instability. This section explores common degradation pathways and how to mitigate them.

Q4: My experimental results are not reproducible, and the potency of my compound seems to decrease over time. What's the likely cause?

A4: This is a strong indicator of compound degradation in your stock or working solutions.[10] The two primary culprits for a molecule like N,N-Diethyl-2-(piperazin-1-yl)acetamide are hydrolysis and oxidation.[11][12]

  • Possible Cause 1: Amide Hydrolysis

    • What it is: The amide bond (-C(=O)N-) can be cleaved by water, especially under strong acidic or basic conditions, breaking the molecule into a piperazine-acetic acid derivative and diethylamine.[13][14][15] This reaction is often slow but can be significant over time, especially if solutions are not stored properly.[16][17]

    • Prevention:

      • Prepare stock solutions in aprotic solvents like anhydrous DMSO.

      • When preparing aqueous working solutions, use a buffer to maintain a stable pH, ideally between 6 and 8, unless your experiment requires other conditions.

      • Always use freshly prepared aqueous solutions for experiments.[10] If storage is necessary, flash-freeze single-use aliquots and store them at -20°C or -80°C.[10]

  • Possible Cause 2: Oxidation

    • What it is: The tertiary amine in the piperazine ring is susceptible to oxidation, especially by atmospheric oxygen or reactive oxygen species present in some buffers or media.[11][12][18] This can lead to the formation of N-oxides, which will have different chemical properties and likely reduced or altered biological activity.[11] Oxidation is a common degradation pathway for piperazine-containing pharmaceuticals.[11][12]

    • Prevention:

      • Degas aqueous buffers before use by sparging with nitrogen or argon.

      • Store solutions in tightly sealed vials with minimal headspace to reduce exposure to air.

      • Protect solutions from light, as photo-oxidation can occur.[10] Use amber vials or wrap containers in foil.

Q5: The color of my stock solution (originally colorless) has turned yellow or brown. What does this signify?

A5: A change in color is almost always a sign of chemical degradation, most commonly oxidation.[10] Oxidative degradation products of amine-containing compounds are often colored.[10] This indicates that a significant portion of your compound has likely degraded, and the solution should be discarded. Review your storage procedures, focusing on minimizing exposure to air and light.

Section 3: Protocols and Workflows

Protocol 1: Preparation of a Stable 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a reliable, high-concentration stock solution.

  • Pre-Weighing: Allow the vial of N,N-Diethyl-2-(piperazin-1-yl)acetamide to reach room temperature for at least 30 minutes in a desiccator to prevent moisture condensation.

  • Weighing: In a low-humidity environment, weigh out the desired mass of the compound (Molecular Weight: 199.30 g/mol ) into a sterile, conical tube. For example, for 10 mL of a 10 mM solution, weigh 19.93 mg.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate in a water bath for 5-10 minutes until all solid is dissolved.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in amber, tightly-sealing cryovials. Store the aliquots at -20°C or -80°C. This minimizes freeze-thaw cycles and light exposure.[10]

ParameterRecommendationRationale
Solvent Anhydrous DMSOAprotic, prevents hydrolysis, good solvating power.
Concentration 10-50 mMHigh enough to minimize weighing errors and degradation rates.[19]
Storage Temp. -20°C or -80°CSlows degradation kinetics significantly.[20][21][22]
Container Amber, single-use vialsProtects from light and prevents contamination/degradation from multiple uses.[10]

Workflow: Troubleshooting Inconsistent Experimental Data

Use this workflow to systematically diagnose issues with your compound.

Caption: Troubleshooting workflow for inconsistent results.

Section 4: Visualizing Degradation Pathways

Understanding the potential chemical transformations is key to preventing them.

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Compound N,N-Diethyl-2-(piperazin-1-yl)acetamide Prod_Acid Piperazine-1-acetic acid Compound->Prod_Acid H₂O / H⁺ or OH⁻ Prod_Amine Diethylamine Compound->Prod_Amine H₂O / H⁺ or OH⁻ Prod_Oxide N-Oxide Derivative Compound->Prod_Oxide [O] (Air, Peroxides)

Caption: Potential degradation pathways of the compound.

References

  • Allen, C.
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Roberts, J. D., & Caserio, M. C. (2021, March 5). 24.4: Hydrolysis of Amides. Chemistry LibreTexts.
  • Wikipedia. Amide. In Wikipedia.
  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide.
  • Štefanič, P., et al. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH.
  • FasterCapital. Best Practices For Stock Solutions. FasterCapital.
  • Lurie, I. S., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.
  • Lee, J. Y., & Heng, P. W. S. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH.
  • Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?. Chemistry Stack Exchange.
  • Lurie, I. S., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology.
  • Štefanič, P., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI.
  • AK Scientific, Inc. N-(Butan-2-yl)-2-(piperazin-1-yl)
  • Lurie, I. S. (n.d.). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU.
  • Fisher Scientific. (2014, January 14).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Cole-Parmer.
  • BOC Sciences. Hygroscopicity Testing. BOC Sciences.
  • Liu, C., et al. (2022, May 6). A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH. Synlett.
  • Conier Chem&Pharma Limited. N,N-DIMETHYL-2-PIPERAZIN-1-YL-ACETAMIDE.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE. ChemicalBook.
  • Rice University. Solutions and dilutions: working with stock solutions. Rice University.
  • Yang, H., et al. (2015, December 15).
  • Blaschko, H. (1989, September 1). Oxidation of tertiary amines by monoamine oxidases. Journal of Pharmacy and Pharmacology.
  • Ferla, S., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Zografi, G., & Grandolfi, G. P. (n.d.). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • CDH Fine Chemical. (n.d.).
  • Harvey, D. (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
  • The Not So Wimpy Scientist. (2021, November 1). Making stock solutions - how and why. YouTube.
  • Amadis Chemical. N,N-diethyl-2-(piperazin-1-yl)acetamide,40004-14-6.
  • TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier.
  • BLDpharm. 40004-14-6|N,N-Diethyl-2-(piperazin-1-yl)acetamide.
  • Alsachim. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide | 5294-61-1.
  • PubChem. N-ethyl-2-(piperazin-1-yl)acetamide.
  • Synquest Labs. N,N-Diethyl-2-(piperazin-1-yl)acetamide.
  • PubChem. N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates.

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Reference Data & Comparative Studies

Comparative

Validation of N,N-Diethyl-2-(piperazin-1-yl)acetamide's biological activity in different models

An In-Depth Comparative Guide to the Biological Validation of Flesinoxan, a 5-HT1A Receptor Agonist This guide provides a comprehensive analysis of the biological activity of Flesinoxan, a potent and selective 5-HT1A rec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Validation of Flesinoxan, a 5-HT1A Receptor Agonist

This guide provides a comprehensive analysis of the biological activity of Flesinoxan, a potent and selective 5-HT1A receptor agonist. We will explore its validation across various in vitro and in vivo models, compare its performance with other notable 5-HT1A agonists, and provide detailed experimental protocols for key validation assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.

Introduction to Flesinoxan and the 5-HT1A Receptor

Flesinoxan is a piperazine derivative that has been extensively studied for its high affinity and selectivity for the serotonin 1A (5-HT1A) receptor. The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the treatment of anxiety and depression. As an inhibitory GPCR, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Flesinoxan's therapeutic potential lies in its ability to modulate serotonergic neurotransmission, making it a valuable tool for research and a lead compound in drug discovery.

In Vitro Validation of Flesinoxan's Biological Activity

The initial characterization of a compound's biological activity begins with in vitro assays to determine its affinity and functional efficacy at the target receptor.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound. Flesinoxan has been shown to have a high affinity for the 5-HT1A receptor, with reported Ki values in the low nanomolar range.

Table 1: Comparison of Binding Affinities (Ki) of 5-HT1A Receptor Agonists

CompoundReceptorKi (nM)Source
Flesinoxan 5-HT1A2.1
8-OH-DPAT5-HT1A1.0
Buspirone5-HT1A10
Experimental Protocol: Radioligand Binding Assay
  • Preparation of Membranes: Homogenize brain tissue (e.g., hippocampus, cortex) from rodents in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to prepare a crude membrane fraction.

  • Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (Flesinoxan).

  • Separation: After incubation, rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: GTPγS Binding Assay

The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.

Table 2: Comparison of Functional Potency (EC50) and Efficacy (% Stimulation) of 5-HT1A Receptor Agonists

CompoundEC50 (nM)Emax (% of 8-OH-DPAT)Source
Flesinoxan 15100
8-OH-DPAT10100
Buspirone3080 (partial agonist)
Experimental Protocol: [35S]GTPγS Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line expressing the 5-HT1A receptor or from brain tissue.

  • Incubation: Incubate the membranes with [35S]GTPγS, GDP, and varying concentrations of the agonist (Flesinoxan).

  • Separation: Terminate the reaction by rapid filtration.

  • Detection: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the specific binding of [35S]GTPγS as a function of the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).

In Vivo Validation of Flesinoxan's Pharmacological Effects

Following in vitro characterization, the biological activity of Flesinoxan is assessed in vivo using animal models of anxiety and depression to establish its therapeutic potential.

Anxiolytic Activity: Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral test to assess the anxiolytic effects of drugs in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Antidepressant-like Activity: Forced Swim Test

The forced swim test (FST) is a common behavioral model used to screen for antidepressant-like activity. The test is based on the observation that animals will adopt an immobile posture after an initial period of struggling when placed in an inescapable cylinder of water. Antidepressant drugs reduce the duration of immobility.

Table 3: In Vivo Efficacy of Flesinoxan in Behavioral Models

Behavioral TestAnimal ModelDose Range (mg/kg)EffectSource
Elevated Plus MazeRat0.1 - 1.0Increased time in open arms
Forced Swim TestMouse1.0 - 10Decreased immobility time
Experimental Protocol: Elevated Plus Maze
  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in each arm using video tracking software.

  • Data Analysis: Compare the behavior of drug-treated animals to vehicle-treated controls.

Visualizing Key Pathways and Workflows

5-HT1A Receptor Signaling Pathway

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts Flesinoxan Flesinoxan (Agonist) Flesinoxan->5HT1A_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Cellular_Response Leads to G In_Vitro_Assays In Vitro Assays Receptor_Binding Receptor Binding (Ki determination) In_Vitro_Assays->Receptor_Binding Functional_Assay Functional Assay (EC50, Emax) In_Vitro_Assays->Functional_Assay In_Vivo_Models In Vivo Models Receptor_Binding->In_Vivo_Models Functional_Assay->In_Vivo_Models Anxiety_Model Anxiety Model (Elevated Plus Maze) In_Vivo_Models->Anxiety_Model Depression_Model Depression Model (Forced Swim Test) In_Vivo_Models->Depression_Model Lead_Optimization Lead Optimization / Clinical Development Anxiety_Model->Lead_Optimization Depression_Model->Lead_Optimization

Caption: A typical workflow for validating a novel compound.

Conclusion

The comprehensive validation of Flesinoxan's biological activity through a combination of in vitro and in vivo models demonstrates its potent and selective agonism at the 5-HT1A receptor. Its high affinity and efficacy, comparable to the reference agonist 8-OH-DPAT, and its demonstrated anxiolytic and antidepressant-like effects in preclinical models, underscore its value as a research tool and a potential therapeutic agent. This guide provides a framework for the systematic evaluation of novel compounds targeting the 5-HT1A receptor, emphasizing the importance of a multi-faceted approach to biological validation.

References

  • Schoeffter, P., & Hoyer, D. (1989). How selective is Flesinoxan? Schizophrenia Research, 2(2), 163. [Link]

  • Savitz, J. B., & Drevets, W. C. (2009). The role of serotonin in depression. In Biology of Depression (pp. 269-295). Springer, Berlin, Heidelberg. [Link]

  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., Turner, J., Collinsworth, G., Gettys, T. W., Grewal, J. S., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212. [Link]

  • Gozlan, H., El Mestikawy, S., Pichat, L., Glowinski, J., & Hamon, M. (1983). Identification of presynaptic serotonin autoreceptors using a new tool: 8-hydroxy-2-(di-n-propylamino) tetralin. Nature, 305(5930), 140-142. [Link]

  • Peroutka, S. J. (1985). Selective labeling of 5-HT1A and 5-HT1B binding sites in bovine brain. Brain Research, 344(1), 167-171. [Link]

  • Cowen, P. J. (1991). Serotonin receptor subtypes: implications for psychopharmacology. The British Journal of Psychiatry, 159(S12), 7-14. [Link]

  • Newman-Tancredi, A., Gavaudan, S., Conte, C., Chaput, C., Touzard, M., Verrièle, L., & Millan, M. J. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPγS binding study. European Journal of Pharmacology, 355(2-3), 245-256. [Link]

  • Griebel, G., Rodgers, R. J., Perrault, G., & Sanger, D. J. (1997). The effects of agonists and antagonists for 5-HT1A receptors in aversive classical conditioning in mice. Neuropharmacology, 36(6), 793-802. [Link]

  • De Vry, J. (1995). 5-HT1A receptor agonists: recent developments and controversial issues. Psychopharmacology, 121(1), 1-26. [Link]

Comparative

A Comparative Guide to the Analytical Techniques for N,N-Diethyl-2-(piperazin-1-yl)acetamide

For researchers, scientists, and drug development professionals, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparat...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of the principal analytical techniques for the characterization, quantification, and purity assessment of N,N-Diethyl-2-(piperazin-1-yl)acetamide, a key building block in medicinal chemistry. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols.

Introduction to N,N-Diethyl-2-(piperazin-1-yl)acetamide and its Analytical Challenges

N,N-Diethyl-2-(piperazin-1-yl)acetamide is a disubstituted piperazine derivative. Its structure, featuring a tertiary amine, a secondary amine within the piperazine ring, and an amide functional group, presents a unique set of analytical considerations. The polarity of the molecule, its potential for thermal lability, and the need to resolve it from structurally similar impurities necessitate a careful selection of analytical methodology. This guide aims to equip the reader with the knowledge to make informed decisions for their specific analytical needs, from routine quality control to in-depth structural elucidation.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific analytical goal, be it quantification, identification, or stability assessment. Here, we compare the performance of HPLC, GC-MS, and NMR for the analysis of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity

HPLC, particularly in its reverse-phase mode, is often the primary choice for the analysis of polar, non-volatile compounds like N,N-Diethyl-2-(piperazin-1-yl)acetamide.[1] Its versatility allows for the determination of the API, its impurities, and degradation products in a single run.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography: The polarity of N,N-Diethyl-2-(piperazin-1-yl)acetamide makes it well-suited for reverse-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobic interactions with the stationary phase.

  • UV Detection: While the aliphatic portions of the molecule do not possess a strong chromophore, the amide group provides some UV absorbance at lower wavelengths (around 210 nm). For trace-level analysis or in complex matrices, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[2]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher specificity and sensitivity, enabling the identification of unknown impurities and degradation products by providing molecular weight and fragmentation information.[3]

Data Presentation: Comparative Performance of HPLC-UV and HPLC-MS

ParameterHPLC-UVHPLC-MSJustification
Specificity Moderate to HighVery HighMS detection provides structural information, aiding in peak identification.
Sensitivity (LOD) ~10-100 ng/mL~0.1-1 ng/mLMS is inherently more sensitive than UV detection.
**Linearity (R²) **>0.999>0.999Both techniques offer excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%98-102%Both can achieve high accuracy with proper validation.
Precision (%RSD) < 2%< 2%Both are highly precise techniques.
Application Routine QC, PurityImpurity profiling, Metabolite IDHPLC-UV is cost-effective for routine analysis, while HPLC-MS is superior for complex samples and unknowns.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is a highly sensitive and specific technique that excels in the separation and identification of volatile and semi-volatile compounds.[4] For a molecule like N,N-Diethyl-2-(piperazin-1-yl)acetamide, its applicability is contingent on its thermal stability and volatility.

Causality Behind Experimental Choices:

  • Derivatization: The presence of the secondary amine in the piperazine ring can lead to peak tailing and poor chromatographic performance in GC. Derivatization, for instance, by acylation with trifluoroacetic anhydride (TFAA), is often necessary to block the active hydrogen, thereby increasing volatility and improving peak shape.

  • Mass Spectrometry Detection: The mass spectrometer provides definitive identification of the analyte and its impurities based on their mass spectra and fragmentation patterns. This is particularly valuable for structural confirmation.

Data Presentation: Performance Characteristics of GC-MS (with Derivatization)

ParameterGC-MS (with Derivatization)Justification
Specificity Very HighMass spectral data provides a unique fingerprint for each compound.
Sensitivity (LOD) ~1-10 pgGC-MS is an extremely sensitive technique for volatile compounds.
**Linearity (R²) **>0.999Excellent linearity can be achieved with proper calibration.
Accuracy (% Recovery) 95-105%Derivatization efficiency can sometimes impact accuracy.
Precision (%RSD) < 5%The multi-step process of derivatization can introduce slightly higher variability.
Application Identification of volatile impurities, structural confirmationBest suited for identifying small, volatile process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural identification and elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each atom in the molecule.

Causality Behind Experimental Choices:

  • ¹H and ¹³C NMR: These are the most common NMR experiments. ¹H NMR provides information about the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and carbons, respectively, which is crucial for definitive structural assignment.

Data Presentation: Expected NMR Spectral Data for N,N-Diethyl-2-(piperazin-1-yl)acetamide

NucleusExpected Chemical Shift (δ, ppm)MultiplicityJustification
¹H NMR
-CH₂- (ethyl)~1.1TripletCoupled to the -CH₃ protons.
-CH₃ (ethyl)~3.3QuartetCoupled to the -CH₂ protons.
-CH₂- (piperazine, adjacent to N-acetyl)~2.6TripletAdjacent to the other piperazine -CH₂ group.
-CH₂- (piperazine, adjacent to NH)~2.8TripletAdjacent to the other piperazine -CH₂ group.
-CH₂- (acetyl)~3.1SingletNo adjacent protons.
-NH (piperazine)Broad singletExchangeable proton.
¹³C NMR
-CH₃ (ethyl)~13Aliphatic carbon.
-CH₂ (ethyl)~42Aliphatic carbon.
-CH₂- (piperazine)~46, 54Two distinct piperazine carbons.
-CH₂- (acetyl)~59Aliphatic carbon adjacent to a nitrogen.
C=O (amide)~170Carbonyl carbon.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Protocol 1: Stability-Indicating HPLC-UV Method

Objective: To quantify N,N-Diethyl-2-(piperazin-1-yl)acetamide and separate it from potential degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N-Diethyl-2-(piperazin-1-yl)acetamide reference standard into a 10 mL volumetric flask and dissolve in mobile phase A.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in mobile phase A to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Preparation: Accurately weigh a sample containing N,N-Diethyl-2-(piperazin-1-yl)acetamide and dissolve it in mobile phase A to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Forced Degradation Study:

  • To demonstrate the stability-indicating nature of the method, subject the sample solution to stress conditions such as acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) degradation. Analyze the stressed samples to ensure the separation of degradation products from the main analyte peak.
Protocol 2: GC-MS Analysis with Derivatization

Objective: To identify and quantify volatile impurities and confirm the identity of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

1. Derivatization Procedure:

  • Evaporate a known amount of the sample solution to dryness under a gentle stream of nitrogen.
  • Add 100 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
  • Cap the vial and heat at 70 °C for 30 minutes.
  • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.
Protocol 3: NMR Structural Characterization

Objective: To obtain detailed structural information of N,N-Diethyl-2-(piperazin-1-yl)acetamide.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Experiments:

  • Acquire a ¹H NMR spectrum to determine the proton chemical shifts and coupling constants.
  • Acquire a ¹³C{¹H} NMR spectrum to determine the carbon chemical shifts.
  • Perform 2D NMR experiments such as COSY and HSQC to establish the connectivity within the molecule and confirm the structural assignment.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical workflows for method development and sample analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions hplc_system HPLC System (Pump, Injector, Column, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system data_acq Data Acquisition hplc_system->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Interpretation sample_prep Sample Preparation & Derivatization gcms_system GC-MS System (Injector, Column, MS Detector) sample_prep->gcms_system data_acq Data Acquisition gcms_system->data_acq peak_id Peak Identification (Library Search) data_acq->peak_id quantification Quantification peak_id->quantification report Generate Report quantification->report

Caption: Workflow for GC-MS analysis.

Conclusion

The analytical characterization of N,N-Diethyl-2-(piperazin-1-yl)acetamide requires a multi-faceted approach. HPLC stands out as the most versatile technique for routine quantification and purity assessment, with LC-MS providing enhanced specificity for impurity profiling. GC-MS, particularly after derivatization, is a powerful tool for the identification of volatile impurities and for orthogonal identity confirmation. NMR spectroscopy remains the definitive technique for absolute structural elucidation. The choice of the most appropriate technique will ultimately depend on the specific analytical objective, the available instrumentation, and the regulatory requirements. This guide provides the foundational knowledge and practical protocols to empower researchers to develop and validate robust analytical methods for this important chemical entity.

References

  • A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences.
  • A Comparative Guide to the Validation of Analytical Methods for 1-Piperazineethanimine. (2025). Benchchem.
  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (2025). Benchchem.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2020). Molecules. [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. (2011). ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2014). Journal of Chemical and Pharmaceutical Research.
  • Purity Analysis of 1-(2-Hydroxyethyl)
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013).
  • Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013). Analytical and Bioanalytical Chemistry. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (2017). Revue Roumaine de Chimie.
  • N,N-diethyl-2-(piperazin-1-yl)acetamide,40004-14-6. (n.d.). Amadis Chemical.
  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts. (2015). ResearchGate. [Link]

  • Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. (2016). IU Indianapolis ScholarWorks.
  • A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. (2016). Semantic Scholar.
  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. (2020). Food and Agricultural Immunology.
  • 2.1.2. Gas chromatography of amines as various derivatives. (2000). ResearchGate. [Link]

  • Analysis method for amide compounds. (2014).
  • 13C NMR Chemical Shifts. (2021).
  • N,N-Diethyl-2-(piperazin-1-yl)acetamide. (n.d.). Synquest Labs.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2003). ResearchGate. [Link]

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide. (n.d.). BLDpharm.
  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. (2019). PLoS Neglected Tropical Diseases.
  • 2-(Piperazin-1-yl)acetamide. (n.d.). ChemScene.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI.
  • N,N-Diethyl-2-(1-piperazinyl)pyridine-3-carboxamide. (n.d.). Vibrant Pharma Inc..

Sources

Validation

A Head-to-Head Comparative Guide to Nootropic Performance: Benchmarking N,N-Diethyl-2-(piperazin-1-yl)acetamide Against the Archetypal Nootropic, Piracetam

For the Attention of Researchers, Scientists, and Drug Development Professionals I. Introduction and Rationale The quest for cognitive enhancers, or nootropics, is a rapidly advancing frontier in neuroscience and pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

I. Introduction and Rationale

The quest for cognitive enhancers, or nootropics, is a rapidly advancing frontier in neuroscience and pharmacology.[1][2] These agents are sought after for their potential to improve memory, learning, and overall cognitive function, particularly in the context of age-related decline and neurodegenerative disorders.[3] While a plethora of compounds are investigated, rigorous, standardized comparison against established benchmarks is paramount for true scientific progress.

This guide focuses on N,N-Diethyl-2-(piperazin-1-yl)acetamide, a piperazine derivative with a structural resemblance to known nootropic agents.[4][5] Due to the limited publicly available data on this specific compound, we propose a comprehensive benchmarking strategy against Piracetam. Piracetam, a cyclic derivative of GABA, was the first compound to be described as a nootropic and has been extensively studied, making it an ideal standard for comparison.[6][7] Its multifaceted mechanism of action, which includes modulation of neurotransmitter systems and enhancement of cell membrane fluidity, provides a rich basis for comparative studies.[8][9][10]

The primary objective of this guide is to outline a scientifically rigorous, multi-tiered approach to compare the potential nootropic effects of N,N-Diethyl-2-(piperazin-1-yl)acetamide with Piracetam. This involves a logical progression from in vitro characterization to in vivo behavioral and safety assessments.

II. In Vitro Benchmarking: Elucidating Mechanisms of Action

The initial phase of comparison focuses on in vitro assays to delineate the fundamental pharmacological profiles of both compounds. This is crucial for understanding potential mechanisms of action and for guiding subsequent in vivo studies.

A. Neurotransmitter Receptor Binding Assays

A primary mechanism of many nootropics involves interaction with neurotransmitter systems critical for cognition.[11]

  • Rationale: To determine if N,N-Diethyl-2-(piperazin-1-yl)acetamide, like Piracetam, interacts with key neurotransmitter receptors involved in learning and memory. Piracetam is known to modulate cholinergic and glutamatergic systems.[8][9]

  • Protocol:

    • Utilize commercially available receptor binding assay panels that include a broad range of central nervous system targets.[12][13]

    • Screen both compounds against muscarinic and nicotinic acetylcholine receptors, as well as NMDA and AMPA glutamate receptors.[14]

    • Include dopamine and serotonin receptor subtypes to assess for potential off-target effects that could influence cognitive or behavioral readouts.

    • Determine the binding affinity (Ki) of each compound for any identified targets.

B. Neuronal Cell Culture Models: Assessing Neuroprotection and Neuroplasticity

  • Rationale: To evaluate the direct effects of the compounds on neuronal health and plasticity, which are cellular hallmarks of nootropic activity.[6] Piracetam has been shown to have neuroprotective properties.[6]

  • Protocol:

    • Culture primary cortical or hippocampal neurons.

    • Neuroprotection Assay: Induce neuronal damage using a neurotoxin (e.g., glutamate, amyloid-beta). Treat cultures with varying concentrations of N,N-Diethyl-2-(piperazin-1-yl)acetamide or Piracetam and assess cell viability using an MTT or LDH assay.

    • Neurite Outgrowth Assay: Treat healthy neuronal cultures with the compounds and quantify changes in neurite length and branching as a measure of enhanced neuroplasticity.

C. Mitochondrial Function Assays

  • Rationale: Mitochondrial dysfunction is implicated in cognitive decline.[15] Some nootropics are believed to enhance mitochondrial function.

  • Protocol:

    • Isolate mitochondria from rodent brain tissue.

    • Assess the effects of both compounds on key mitochondrial parameters, such as oxygen consumption rate (a measure of cellular respiration) and ATP production.[15]

    • Evaluate the impact on monoamine oxidase (MAO) activity, as inhibition of MAO can have neuroprotective effects.[15]

D. Blood-Brain Barrier (BBB) Permeability Assessment

  • Rationale: For a nootropic to be effective, it must cross the blood-brain barrier. In silico and in vitro models can predict this crucial pharmacokinetic property.[16][17]

  • Protocol:

    • Utilize an in vitro BBB model (e.g., a co-culture of endothelial cells, pericytes, and astrocytes).

    • Apply each compound to the "blood" side of the model and measure its concentration on the "brain" side over time to determine the permeability coefficient.

    • Assess whether the compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit brain penetration.[18]

G cluster_invitro In Vitro Benchmarking Workflow receptor_binding Neurotransmitter Receptor Binding Assays cell_culture Neuronal Cell Culture Models receptor_binding->cell_culture Elucidate Mechanism mitochondria Mitochondrial Function Assays cell_culture->mitochondria Assess Cellular Effects bbb Blood-Brain Barrier Permeability mitochondria->bbb Determine CNS Availability

Caption: Workflow for in vitro benchmarking of nootropic candidates.

III. In Vivo Benchmarking: Evaluating Cognitive Enhancement and Safety

Following promising in vitro results, the next logical step is to assess the effects of N,N-Diethyl-2-(piperazin-1-yl)acetamide and Piracetam in living organisms. Rodent models are the standard for this phase of preclinical research.

A. Pharmacokinetic Profiling

  • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compounds in vivo. This is essential for determining appropriate dosing regimens for the behavioral studies.

  • Protocol:

    • Administer a single dose of each compound to rodents via relevant routes (e.g., oral, intraperitoneal).

    • Collect blood and brain tissue samples at various time points.

    • Analyze the samples to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.

B. Cognitive Enhancement Assessment: Behavioral Mazes

  • Rationale: To directly measure the effects of the compounds on learning and memory. The Morris water maze is a gold-standard test for hippocampal-dependent spatial learning and memory.[19][20][21][22][23]

  • Protocol: Morris Water Maze

    • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[19][23]

    • Acquisition Phase: For several consecutive days, animals are trained to find the hidden platform using spatial cues in the room. The time taken to find the platform (escape latency) and the path length are recorded.[22]

    • Probe Trial: The platform is removed, and the animal is allowed to swim for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.[23]

    • Dosing: Animals are treated with N,N-Diethyl-2-(piperazin-1-yl)acetamide, Piracetam, or a vehicle control prior to each training session.

C. Anxiolytic/Anxiogenic Potential: Elevated Plus Maze

  • Rationale: It is important to assess whether the compounds have any effects on anxiety, as this can confound the results of cognitive tests.[24][25] The elevated plus maze is a widely used assay for this purpose.[26][27][28]

  • Protocol: Elevated Plus Maze

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[24][25]

    • Procedure: Rodents are placed in the center of the maze and allowed to explore for a set period.[26]

    • Metrics: The time spent in and the number of entries into the open and closed arms are recorded. A preference for the open arms is indicative of an anxiolytic effect, while avoidance suggests an anxiogenic effect.[25]

G cluster_invivo In Vivo Benchmarking Workflow pk_profiling Pharmacokinetic Profiling mwm Morris Water Maze (Cognition) pk_profiling->mwm Inform Dosing epm Elevated Plus Maze (Anxiety) pk_profiling->epm Inform Dosing toxicology Preliminary Toxicology mwm->toxicology Assess Efficacy epm->toxicology Assess Safety

Caption: Workflow for in vivo benchmarking of nootropic candidates.

IV. Data Presentation and Interpretation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative In Vitro Profile

ParameterN,N-Diethyl-2-(piperazin-1-yl)acetamidePiracetam
Receptor Binding (Ki, nM)
Muscarinic M1
NMDA
Neuroprotection (EC50, µM)
Neurite Outgrowth (% increase)
BBB Permeability (Pe)
P-gp Substrate (Yes/No)

Table 2: Comparative In Vivo Profile

ParameterN,N-Diethyl-2-(piperazin-1-yl)acetamidePiracetamVehicle Control
Morris Water Maze
Escape Latency (s)
Time in Target Quadrant (%)
Elevated Plus Maze
Time in Open Arms (%)
Acute Toxicity (LD50, mg/kg) N/A
V. Conclusion

This guide provides a robust framework for the preclinical benchmarking of N,N-Diethyl-2-(piperazin-1-yl)acetamide against the standard nootropic, Piracetam. By systematically evaluating the compounds from in vitro mechanisms to in vivo cognitive and safety profiles, researchers can generate a comprehensive and comparative dataset. This structured approach will not only elucidate the potential of this novel piperazine derivative but also contribute to a more rigorous and standardized methodology for the evaluation of future nootropic candidates. The findings from such a study will be invaluable for making informed decisions about the further development of N,N-Diethyl-2-(piperazin-1-yl)acetamide as a potential cognitive enhancer.

References

  • Piracetam - Wikipedia. [Link]

  • Piracetam | C6H10N2O2 | CID 4843 - PubChem - NIH. [Link]

  • What is the mechanism of Piracetam? - Patsnap Synapse. [Link]

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  • Elevated plus maze - Wikipedia. [Link]

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  • Details of the Receptor-Binding Assay Methods Used in the Present Studies - ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N,N-Diethyl-2-(piperazin-1-yl)acetamide

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of all chemical entities within the laboratory. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond discovery to ensuring the safe and compliant management of all chemical entities within the laboratory. This guide provides a detailed protocol for the proper disposal of N,N-Diethyl-2-(piperazin-1-yl)acetamide, grounding procedural steps in the chemical principles that ensure safety and regulatory adherence. The procedures outlined here are designed to be a self-validating system, prioritizing the safety of personnel and the protection of our environment.

Immediate Safety & Hazard Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicity data for N,N-Diethyl-2-(piperazin-1-yl)acetamide is limited, its structure—containing a piperazine ring and an amide functional group—allows us to infer a hazard profile based on analogous compounds.

Inferred Hazards:

  • Skin and Eye Irritation: Similar N,N-disubstituted acetamides and piperazine derivatives are known to be irritants.[1][2] Direct contact with skin or eyes may cause irritation.

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause respiratory tract irritation.[1][2]

  • Toxicity: While not classified as acutely toxic, related piperazine compounds can have complex biological effects and should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5][6]

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile rubber).[7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][9]

  • Emergency Equipment: Ensure unobstructed access to a safety shower and eyewash station.[10]

Waste Characterization & Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[11]

N,N-Diethyl-2-(piperazin-1-yl)acetamide is not a specifically listed waste. However, due to its potential biological activity and irritant properties, it must be managed as a hazardous waste under the toxicity characteristic. This is the most conservative and safest approach.

Property Identifier / Classification Source / Rationale
CAS Number 40004-14-6Chemical Abstracts Service
Molecular Formula C10H21N3OAmadis Chemical[12]
RCRA Waste Code D002 (if pH is <5.5 or >10.5), otherwise best managed as toxic.Based on general guidelines for corrosive wastes.[13]
Hazard Class Best managed as toxic chemical waste.Precautionary principle based on structural analogs.
Disposal Route Licensed hazardous waste disposal facility.Federal and state regulations.[11][14]

Chemical Incompatibility & Segregation: The Cornerstone of Safety

The causality behind waste segregation is the prevention of dangerous chemical reactions within a waste container.[15] The piperazine and amide moieties in N,N-Diethyl-2-(piperazin-1-yl)acetamide dictate specific segregation requirements.

Do NOT mix with the following:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can lead to vigorous, exothermic, and potentially explosive reactions.

  • Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid): Will cause a strong exothermic acid-base reaction with the basic piperazine nitrogen. Keep acids and bases segregated.[16]

  • Reactive Halogenated Compounds (e.g., Acid Halides): Can lead to violent reactions.

  • Water-Reactive Materials: While the compound itself is not water-reactive, it should not be mixed into a waste stream containing water-reactive substances to avoid complex, unpredictable reactions.[17]

The following diagram illustrates the decision process for proper waste segregation.

Caption: Waste Segregation and Containerization Workflow.

Step-by-Step Collection & Containerization Protocol

Adherence to a standardized collection protocol is critical for ensuring regulatory compliance and the safety of both laboratory personnel and waste handlers.

  • Select the Correct Waste Container:

    • Use only containers provided or approved by your institution's Environmental Health & Safety (EHS) department.[11][14] These are typically made of chemically resistant materials like high-density polyethylene (HDPE).

    • The container must be in good condition, free of leaks, and have a secure, screw-top cap.[10][18]

    • For liquid waste, the original chemical container is often a suitable choice.[19]

  • Label the Container Immediately:

    • As soon as the first drop of waste enters the container, it must be labeled.[19]

    • Affix a "Hazardous Waste" tag, available from your EHS office.

    • Clearly list all chemical constituents by their full name (no abbreviations) and their approximate percentages.[18] This information is vital for the safety of EHS staff who will handle the waste.[14]

  • Accumulate Waste Safely:

    • Keep the waste container closed at all times except when adding waste.[10][11][19] This prevents the release of vapors and potential spills.

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[11][14]

    • Utilize secondary containment (e.g., a plastic tub) to contain any potential leaks.[10][19]

  • Manage Container Capacity:

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.

    • Once a container is full, or if it has been accumulating waste for more than 9-12 months (check your institution's policy), it is ready for disposal.[10][14]

Final Disposal Pathway: Hand-Off to EHS

Laboratory personnel are responsible for waste up to the point of collection. The final treatment and disposal must be handled by certified professionals.

  • Request a Pickup: Once your waste container is full, complete and submit a hazardous waste pickup request form as required by your institution's EHS department.[11] This is often done through an online portal.

  • Store Securely: Continue to store the sealed, labeled container in your SAA until it is collected by EHS personnel.

  • Record Keeping: Maintain a log of the hazardous waste generated in your laboratory. This is good practice and may be required for regulatory inspections.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow). Do not use combustible materials like paper towels for a liquid spill.

    • Use spark-resistant tools to scoop the absorbed material into a designated container for solid hazardous waste.[20]

    • Clean the area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.[10][19]

  • Large Spills (>100 mL) or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.[10]

    • Do not attempt to clean up a large spill unless you are specifically trained to do so.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that our vital research activities are conducted with the utmost responsibility.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. Link

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. Link

  • Laboratory Chemical Waste Guidelines. Stanford Environmental Health & Safety. Link

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Link

  • N,N-DIMETHYL-2-PIPERAZIN-1-YL-ACETAMIDE Safety Information. Conier Chem&Pharma Limited. Link

  • SAFETY DATA SHEET. Fisher Scientific. Link

  • SAFETY DATA SHEET - N,N-Diethylacetamide. Sigma-Aldrich. Link

  • SAFETY DATA SHEET - 2-Cyano-N,N-diethylacetamide. TCI Chemicals. Link

  • SAFETY DATA SHEET - N,N-Diethylacetamide. Thermo Fisher Scientific. Link

  • Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals. Benchchem. Link

  • Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE. ChemicalBook. Link

  • N,N-diethyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide. EvitaChem. Link

  • N,N-Diethyl-2-phenylacetamide SDS, 2431-96-1 Safety Data Sheets. Echemi. Link

  • Safety Data Sheet - 11-Piperazin-1-yl-dibenzo[b,f][10][11]thiazepine. Biosynth. Link

  • N,N-diethyl-2-(piperazin-1-yl)acetamide,40004-14-6. Amadis Chemical. Link

  • N,N-DIETHYL-2-PIPERAZIN-1-YL-ACETAMIDE CAS#: 40004-14-6. ChemicalBook. Link

  • N,N-Diethylacetamide | Global Chemical Supplier. TUODA INDUSTRY LIMITED. Link

  • 40004-14-6|N,N-Diethyl-2-(piperazin-1-yl)acetamide. BLDpharm. Link

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. Link

  • N-ethyl-2-(piperazin-1-yl)acetamide. PubChem. Link

  • Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Cole-Parmer. Link

  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety. Link

  • N,N-Diethyl-2-(piperazin-1-yl)acetamide. Synquest Labs. Link

  • INCOMPATIBILITIES. CUTM Courseware. Link

  • Hazardous Waste Manual. Alabama A&M University. Link

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  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. Link

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Handling

Personal protective equipment for handling N,N-Diethyl-2-(piperazin-1-yl)acetamide

Hazard Assessment of Analogous Compounds Structurally similar compounds, such as N,N-Diethylacetamide, are classified as harmful if swallowed, in contact with skin, or if inhaled. They are known to cause skin and serious...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment of Analogous Compounds

Structurally similar compounds, such as N,N-Diethylacetamide, are classified as harmful if swallowed, in contact with skin, or if inhaled. They are known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Some related compounds are combustible liquids.[1] Given these potential hazards, a cautious approach to handling N,N-Diethyl-2-(piperazin-1-yl)acetamide is warranted.

Anticipated Primary Hazards:

  • Acute Toxicity: Harmful through oral, dermal, and inhalation routes.

  • Skin and Eye Irritation: Potential to cause significant irritation upon contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Core PPE Requirements:
  • Eye and Face Protection: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used in addition to goggles when there is a splash hazard.

  • Skin Protection:

    • Gloves: Wear compatible, chemical-resistant gloves. Nitrile rubber gloves are a suitable option, but it is recommended to check the manufacturer's glove selection guide for specific breakthrough times.[2] Always inspect gloves for any signs of degradation or puncture before use.

    • Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[1]

    • If engineering controls are not sufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

PPE Selection Matrix:
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Sample Preparation Safety GogglesNitrile GlovesLaboratory CoatChemical Fume Hood
Solution Preparation/Transfer Safety Goggles and Face ShieldNitrile GlovesLaboratory CoatChemical Fume Hood
Large-Scale Operations (>1 L) Safety Goggles and Face ShieldNitrile Gloves (double-gloved)Chemically Resistant ApronChemical Fume Hood
Spill Cleanup Safety Goggles and Face ShieldHeavy-duty Nitrile GlovesChemically Resistant CoverallsNIOSH-approved Respirator (as needed)

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan is critical for minimizing risk.

Preparation and Handling:
  • Pre-operational Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Engineering Controls: All work with N,N-Diethyl-2-(piperazin-1-yl)acetamide should be performed in a properly functioning chemical fume hood.

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling:

    • Avoid direct contact with the substance.[1]

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[1][4]

    • Keep the container tightly closed when not in use.[1][2]

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1]

  • Clean-up:

    • Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste.

    • Use a spark-proof tool for collection if the substance is determined to be flammable.[1]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste containing N,N-Diethyl-2-(piperazin-1-yl)acetamide must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.

Emergency and First Aid Procedures

Immediate action is crucial in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[1] Seek immediate medical attention.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate PPE when handling N,N-Diethyl-2-(piperazin-1-yl)acetamide.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: New Procedure with N,N-Diethyl-2-(piperazin-1-yl)acetamide AssessScale Assess Scale of Operation (e.g., mg, g, >1L) Start->AssessScale AssessAerosol Potential for Aerosol or Dust Generation? AssessScale->AssessAerosol Small Scale (mg-g) UpgradeBody Upgrade to Chemical Apron or Coveralls AssessScale->UpgradeBody Large Scale (>1L) AssessSplash Potential for Splash? AssessAerosol->AssessSplash No AddRespirator Use Fume Hood. Consider Respirator. AssessAerosol->AddRespirator Yes BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat AssessSplash->BasePPE No AddFaceShield Add Face Shield AssessSplash->AddFaceShield Proceed Proceed with Experiment BasePPE->Proceed AddFaceShield->BasePPE AddRespirator->AssessSplash UpgradeBody->AssessAerosol

Caption: PPE Selection Workflow for Handling N,N-Diethyl-2-(piperazin-1-yl)acetamide.

References

  • Material Safety Data Sheet - N,N-Diethylacetamide, 99% - Cole-Parmer.
  • SAFETY DATA SHEET - Fisher Scientific.
  • N,N-DIETHYL-M-TOLUAMIDE - CAMEO Chemicals - NOAA.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • N,N-Diethyl-2-phenylacetamide SDS, 2431-96-1 Safety Data Sheets - Echemi.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - N,N-DIETHYL-2-PHENYLACETAMIDE - ChemicalBook.
  • Safety Data Sheet - Biosynth.

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